Fmoc-Phe(4-Br)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-04-5 | |
| Record name | Fmoc-L-4-bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-p-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a specialized amino acid derivative crucial for the fields of peptide chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring offers unique steric and electronic properties, enabling its use as a versatile building block in solid-phase peptide synthesis (SPPS). This modification can enhance the biological activity and metabolic stability of synthetic peptides. Furthermore, the bromine atom serves as a functional handle for post-synthesis modifications through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, experimental protocols for its use, and the strategic applications of this compound in modern research and development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its core properties are summarized below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 198561-04-5 | [1][2][3] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][3][4] |
| Molecular Weight | 466.32 g/mol | [1][5] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥98% (by HPLC) | [3] |
| Melting Point | 204 - 210 °C (Note: Some sources report lower ranges, e.g., 151.5 °C, which may reflect different crystalline forms or impurities.) | [3] |
| Optical Rotation | [α]D²⁰ = -19 ± 2° (c=1 in DMF) | [3] |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Insoluble in water. | |
| Storage Conditions | Store in a cool, dry place. Recommended storage at 0 - 8 °C for the solid compound. Stock solutions should be stored at -20°C or -80°C. | [3][5] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public databases. Researchers should refer to the lot-specific Certificate of Analysis provided by the supplier for definitive spectra. For reference, the expected signals can be compared to the parent compound, Fmoc-Phe-OH.
-
¹H NMR: Protons on the fluorenyl group would appear between 7.3 and 7.9 ppm. The aromatic protons of the bromophenyl ring would be visible as two doublets around 7.0-7.5 ppm. The α-proton and β-protons would appear in the 3.0-4.7 ppm range.
-
¹³C NMR: The carbonyl carbon of the acid would be expected around 170-175 ppm. Aromatic carbons would be in the 120-145 ppm range, with the carbon attached to the bromine atom shifted. The α-carbon signal typically appears around 55-60 ppm.
-
Mass Spectrometry: The monoisotopic mass is 465.05757 Da.[2]
-
Infrared (IR) Spectroscopy: Key peaks would include C=O stretching (from the carboxylic acid and carbamate), N-H bending, and aromatic C-H and C=C stretching.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the manual incorporation of a single this compound residue onto a resin-bound peptide chain.
Materials and Reagents
-
Peptide synthesis vessel
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF (v/v)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) - Optional, often included in HBTU formulations
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents: DMF (peptide grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Protocol for a Single Coupling Cycle
This protocol assumes a starting amount of 0.1 mmol of resin.
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution. This is the activation or "pre-activation" step.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion. A negative test (colorless/yellow beads) indicates successful coupling. If the test is positive, the coupling step can be repeated.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
Final Peptide Cleavage and Deprotection
-
After the final coupling and washing steps, dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualized Workflows and Applications
SPPS Experimental Workflow
The iterative nature of Solid-Phase Peptide Synthesis (SPPS) is well-suited for a workflow diagram. The following diagram illustrates a single cycle of amino acid addition.
Caption: The SPPS cycle for incorporating this compound.
Role in Drug Discovery and Signaling Pathways
The incorporation of 4-bromophenylalanine into a peptide sequence is a strategic decision in drug design. The bromine atom can significantly alter the peptide's interaction with its biological target.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a target protein. This can increase binding affinity and specificity.[6]
-
Steric and Hydrophobic Effects: The bulky and hydrophobic nature of the bromophenyl group can influence the peptide's conformation and its fit within a receptor's binding pocket.
-
Metabolic Stability: Halogenation can block sites of metabolic degradation by enzymes like cytochrome P450, thereby increasing the peptide's in vivo half-life.
-
Versatile Chemical Handle: The bromine atom is a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the post-synthesis introduction of diverse chemical groups to create peptide libraries or conjugate other molecules.[7]
Peptides containing 4-Br-Phe can be designed to target a wide array of signaling pathways implicated in disease. For example, they can act as inhibitors of protein-protein interactions (e.g., p53-Mdm4) or as antagonists for G-protein coupled receptors.[6] The diagram below conceptualizes how such a modified peptide can interfere with a cellular signaling cascade.
References
The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics and research tools with enhanced properties. Among these, Fmoc-Phe(4-Br)-OH, an N-terminally protected derivative of 4-bromo-L-phenylalanine, has emerged as a valuable building block. Its incorporation into peptide sequences allows for the introduction of a halogenated aromatic side chain, which can significantly modulate the biological and physical properties of the resulting peptide.[1][2] This technical guide provides an in-depth overview of the applications, synthesis protocols, and key considerations for utilizing this compound in solid-phase peptide synthesis (SPPS).
The bromine atom on the phenyl ring introduces unique steric and electronic effects that can influence molecular interactions, such as protein-protein binding, and improve metabolic stability.[1] Consequently, this compound is a critical reagent for researchers aiming to fine-tune peptide structure and function, from developing new biomaterials to designing potent inhibitors of signaling pathways.[2]
Core Applications of 4-Bromophenylalanine in Peptides
The introduction of a 4-bromophenylalanine residue into a peptide sequence offers several strategic advantages:
-
Modulation of Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity by forming halogen bonds or altering hydrophobic interactions at protein interfaces.[3] A prominent example is in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology. Peptides mimicking the p53 binding domain can be modified with 4-bromophenylalanine to improve their inhibitory activity against MDM2.[3][4][5]
-
Development of Novel Biomaterials: Halogenation of aromatic residues is a strategy used to modulate the self-assembly properties of peptides. This can influence the formation of hydrogels and other biomaterials with improved mechanical properties.[6]
-
Enhancing Peptide Properties: The introduction of bromine can increase the hydrophobicity of a peptide, which may affect its folding, stability, and membrane permeability.[6] Halogenated amino acids have been shown to improve the thermal and proteolytic stability of peptides.[7]
-
Structural Biology and Probes: The heavy bromine atom can serve as a useful probe in X-ray crystallography for phasing purposes, aiding in the determination of peptide and protein structures.
Experimental Protocol: Incorporation of this compound via Fmoc-SPPS
The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The following is a detailed methodology.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids). Low-substitution resins (0.1-0.4 mmol/g) are recommended for long or difficult sequences to minimize peptide aggregation.[8]
-
Fmoc-protected amino acids: Standard protected amino acids and this compound.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[9]
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar based on peptide sequence.
-
Precipitation/Washing: Cold diethyl ether.
Methodology
-
Resin Preparation:
-
Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
-
If using a pre-loaded resin, proceed to step 3. If using a naked resin (e.g., Rink Amide), perform the initial Fmoc deprotection by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and IPA (3x).
-
-
First Amino Acid Coupling (if not using pre-loaded resin):
-
Dissolve 3-4 equivalents of the first Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and IPA (3x).[9]
-
Coupling of this compound (and other amino acids):
-
Dissolve 3-4 equivalents of this compound (or the next amino acid) and 3-4 equivalents of coupling reagent (e.g., HCTU) in DMF.
-
Add 6-8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours. Coupling times may need to be extended for sterically hindered residues.
-
Monitor coupling completion using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 3a.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Quantitative Data on Coupling Efficiency
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the efficiency is expected to be high (>99%) when using modern coupling reagents, similar to other sterically hindered amino acids. The choice of coupling reagent can significantly impact the success of incorporating sterically demanding or unusual amino acids.[10]
| Coupling Reagent Class | Example Reagents | Typical Coupling Time | Expected Efficiency | Notes |
| Aminium/Uronium Salts | HBTU, HCTU , HATU | 15-60 min | >99% | Highly efficient and fast. HCTU and HATU are particularly effective for hindered couplings.[11] |
| Phosphonium Salts | PyBOP, PyAOP | 30-120 min | >99% | Also very effective, with a lower risk of racemization for certain sensitive residues. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60-240 min | 98-99.5% | Cost-effective but generally slower. Risk of side reactions if not used with an additive like HOBt or Oxyma. |
Table 1: General Comparison of Common Coupling Reagents in Fmoc-SPPS. The efficiencies are typical for standard syntheses and may vary based on sequence, resin, and specific conditions.
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow
The overall process from synthesis to biological evaluation of a peptide containing 4-bromophenylalanine can be visualized as a multi-stage workflow.
Caption: General workflow for the synthesis and evaluation of a peptide containing 4-bromophenylalanine.
Example Application: Inhibition of the p53-MDM2 Signaling Pathway
A key application of peptides containing 4-bromophenylalanine is the inhibition of the p53-MDM2 protein-protein interaction. In many cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulator, MDM2. A peptide designed to mimic the p53 binding region can disrupt this interaction, reactivating p53 and leading to tumor cell apoptosis. The inclusion of 4-bromophenylalanine can enhance the peptide's binding to the hydrophobic pocket of MDM2.
Caption: Inhibition of the p53-MDM2 interaction by a peptide containing 4-bromophenylalanine.
Conclusion
This compound is a powerful and versatile tool in peptide chemistry, enabling the strategic modification of peptides to enhance their therapeutic potential and to create novel biomaterials. The incorporation of a 4-bromophenylalanine residue can significantly influence the physical and biological properties of a peptide, primarily by modulating protein-protein interactions and improving stability. By following standard Fmoc-SPPS protocols with careful selection of coupling reagents, researchers can efficiently synthesize peptides containing this valuable non-canonical amino acid. The continued application of this compound in rational peptide design is poised to advance the fields of drug discovery and materials science.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mesalabs.com [mesalabs.com]
Solubility of Fmoc-Phe(4-Br)-OH in different solvents
An In-depth Technical Guide to the Solubility of Fmoc-Phe(4-Br)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, understanding the solubility of Fmoc-protected amino acids is paramount for the success of their work. This technical guide provides a detailed overview of the solubility of this compound, a key building block in solid-phase peptide synthesis (SPPS), in various organic solvents. While precise quantitative data is often determined empirically, this guide offers qualitative solubility information and a comprehensive experimental protocol for its determination.
Introduction to this compound
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is an amino acid derivative widely utilized in peptide synthesis.[1][2] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a significant advantage in the stepwise synthesis of peptides. The incorporation of a bromine atom on the phenylalanine side chain offers a site for further chemical modification, making it a valuable tool in the design of novel peptide-based therapeutics and research probes.[1]
Solubility of this compound
The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.
Based on general principles for Fmoc-amino acids and data for structurally similar compounds, the solubility of this compound can be summarized as follows:
| Solvent | Chemical Class | Predicted Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A standard and highly effective solvent for SPPS and Fmoc-amino acid dissolution.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Another common solvent in SPPS with strong solubilizing properties for Fmoc-amino acids.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | Known to be a good solvent for similar compounds like Fmoc-Phe(4-F)-OH.[4] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Often used in peptide synthesis, and similar compounds show good solubility.[4] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[5] |
| Water | Protic | Insoluble | Fmoc-protected amino acids are generally hydrophobic and exhibit poor solubility in aqueous solutions.[3] |
| Methanol / Ethanol | Protic | Very Slightly Soluble | Unmodified L-phenylalanine is very slightly soluble in these alcohols.[6] The large, nonpolar Fmoc group further decreases solubility in polar protic solvents. |
| Ethyl Acetate / Hexane | Nonpolar/Slightly Polar | Sparingly Soluble to Insoluble | These solvents are typically used for recrystallization and purification rather than for dissolution in reaction mixtures.[7] |
Experimental Protocol for Determining Solubility
As the exact solubility can be influenced by factors such as temperature and the specific lot of the compound, it is often necessary to determine it empirically for a given application.[7] The following protocol outlines a general method for determining the solubility of this compound.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DMSO, DCM)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled environment (e.g., lab bench at room temperature)
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Initial Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to its corresponding labeled vial.
-
Incremental Solute Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the vial.
-
Dissolution Attempt: Seal the vial and agitate it vigorously using a vortex mixer for 1-2 minutes. If a magnetic stirrer is used, add a small stir bar to the vial before sealing and stir for 15-20 minutes.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, proceed to the next step. If not, the saturation point has been exceeded.
-
Continued Solute Addition: Continue to add small, known increments of this compound to the vial, repeating the dissolution and observation steps after each addition.
-
Determining Saturation: The point at which a small amount of solid remains undissolved even after prolonged agitation is considered the saturation point.
-
Calculation: Calculate the approximate solubility by summing the total mass of the dissolved this compound and dividing it by the volume of the solvent. Express the result in mg/mL or mol/L.
-
Repeat for Other Solvents: Repeat steps 2-8 for each of the other selected solvents.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for the utilization of this compound in SPPS and the protocol for determining its solubility.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Protocol for the empirical determination of solubility.
References
Fmoc-Phe(4-Br)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-Br)-OH, or N-(9-Fluorenylmethoxycarbonyl)-4-bromophenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated phenylalanine residue into peptide sequences. The presence of the bromine atom offers a versatile handle for post-synthetic modifications, making it a valuable tool in drug discovery and development for creating peptides with unique structural and functional properties. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability of this compound and outlines recommended storage and handling conditions.
Chemical Stability of this compound
The stability of this compound is primarily dictated by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the chemical nature of the 4-bromophenylalanine side chain.
The Fmoc Protecting Group
The Fmoc group is notoriously sensitive to basic conditions, which is the cornerstone of its utility in SPPS, allowing for its selective removal.[1] Conversely, it exhibits high stability in acidic environments.[2] The presence of the electron-withdrawing bromine atom on the phenyl ring of the phenylalanine residue can subtly influence the electronic properties of the molecule, but the primary stability concerns remain centered on the Fmoc group.
pH Stability:
-
Basic Conditions (pH > 8): The Fmoc group is rapidly cleaved in the presence of primary and secondary amines, such as piperidine, which is the standard reagent for its removal during SPPS. The cleavage occurs via a β-elimination mechanism. Exposure to even mildly basic conditions during storage or handling can lead to premature deprotection and the generation of impurities.
-
Neutral Conditions (pH ≈ 7): While more stable than in basic conditions, prolonged exposure to neutral aqueous environments can lead to slow hydrolysis of the Fmoc-carbamate bond.
-
Acidic Conditions (pH < 6): The Fmoc group is generally stable under acidic conditions, making it orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[2]
The 4-Bromophenylalanine Side Chain
The 4-bromophenyl group is generally stable under standard peptide synthesis and storage conditions. However, potential degradation pathways for brominated aromatic compounds could involve dehalogenation under certain reductive conditions or nucleophilic aromatic substitution, though these are not typically encountered during routine handling and storage.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions that minimize exposure to factors that can cause degradation.
Solid-State Storage
For long-term storage, this compound should be stored as a solid powder under controlled conditions.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Long-term | -20°C | Up to 3 years | Ideal for preserving integrity over extended periods. |
| Mid-term | 4°C | Up to 2 years | Suitable for frequently used stock. |
| Short-term | Room Temperature | For short durations | Should be minimized to prevent potential degradation. |
Key Considerations for Solid-State Storage:
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Protection from Light: Store in an amber vial or a light-blocking container to prevent potential photodegradation.
-
Protection from Moisture: The compound is hygroscopic. Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis.[3][4]
Solution Storage
When dissolved in a solvent for use in synthesis, the stability of this compound is significantly reduced.
| Storage Condition | Recommended Temperature | Duration | Common Solvents |
| Long-term | -80°C | Up to 6 months | DMF, NMP |
| Short-term | -20°C | Up to 1 month | DMF, NMP |
Key Considerations for Solution Storage:
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize degradation. Amine-free solvents are critical to prevent premature Fmoc deprotection.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. Aliquoting the solution into single-use portions is recommended.
Experimental Protocols: Stability Assessment
To ensure the quality of this compound, particularly for GMP applications, stability studies are recommended. A forced degradation study can identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 M NaOH) at room temperature. Expect rapid degradation of the Fmoc group.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both the solid powder and the solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector (DAD) or mass spectrometry (MS) can be used for peak purity analysis and identification of degradation products.[7][8]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing synthesis protocols.
Caption: Potential degradation pathways for this compound.
Primary Degradation Pathways:
-
Premature Deprotection: The most common degradation pathway is the cleavage of the Fmoc group due to exposure to basic conditions, resulting in the free amino acid, H-Phe(4-Br)-OH.
-
Hydrolysis: The carbamate (B1207046) linkage can be hydrolyzed, especially in the presence of moisture, yielding Fmoc-OH and H-Phe(4-Br)-OH.
-
Dimerization: If the carboxylic acid is inadvertently activated, it can react with another molecule of this compound to form a dipeptide impurity.
Conclusion
The stability of this compound is critical for its effective use in peptide synthesis. By understanding its chemical properties and adhering to the recommended storage and handling conditions, researchers can ensure the integrity of this valuable reagent. Proper storage in a cool, dry, and dark environment under an inert atmosphere is essential for long-term stability. For solutions, low temperatures and the use of high-purity, anhydrous solvents are paramount. Implementing stability studies, such as forced degradation, can provide valuable insights into the degradation profile and help in the development of robust analytical methods to ensure the quality and purity of the final peptide products.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Alphabet of Peptides
Peptides represent a unique therapeutic class, positioned between small molecules and large biologics, offering high specificity and potency.[1][2] However, native peptides often suffer from significant drawbacks, including poor metabolic stability due to proteolytic degradation, leading to short in-vivo half-lives and low bioavailability.[3][4][5] To overcome these limitations, medicinal chemists have turned to the incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs). These are amino acids not found among the 20 genetically encoded proteinogenic amino acids.[6]
The introduction of UAAs into a peptide sequence is a powerful strategy to modulate its physicochemical and pharmacological properties.[7][] By altering side chains, backbone stereochemistry, or introducing novel functional groups, researchers can rationally design peptides with enhanced proteolytic resistance, improved binding affinity, constrained conformations for higher activity, and novel functionalities for imaging or targeted delivery.[5][6][9] This guide provides a technical overview of the core principles of using UAAs in peptide design, including methods of incorporation, quantitative effects on peptide properties, and detailed experimental protocols for synthesis and analysis.
Strategic Incorporation of Unnatural Amino Acids
The rationale for incorporating a UAA is to bestow a desired property upon the peptide that is not achievable with the canonical 20 amino acids. Key strategic goals include:
-
Enhancing Proteolytic Stability: A primary driver for UAA incorporation is to protect the peptide backbone from cleavage by proteases. This can be achieved by introducing sterically hindering side chains, N-alkylation, or by using D-amino acids, which are not recognized by most proteases.[3][5]
-
Improving Binding Affinity and Selectivity: UAAs can introduce novel side-chain functionalities (e.g., aromatic extensions, alternative hydrogen-bonding patterns) that create additional contact points with the biological target, thereby increasing binding affinity (lower Kd) and selectivity.[3][]
-
Constraining Conformation: Many bioactive peptides adopt a specific three-dimensional structure to interact with their target. UAAs can be used to induce specific secondary structures, such as β-turns or helices, or to create cyclic peptides, which reduces the entropic penalty of binding and can increase affinity and stability.[10][11]
-
Introducing Novel Functionality: UAAs can serve as chemical handles for bioconjugation. For example, amino acids with azide (B81097) or alkyne groups can be used for "click chemistry" to attach imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like PEG to extend circulation half-life.[6][]
Quantitative Impact of UAA Incorporation
The inclusion of UAAs can have a dramatic and quantifiable impact on the therapeutic properties of a peptide. The following tables summarize representative data from the literature, illustrating the improvements in proteolytic stability and binding affinity.
Table 1: Enhancement of Proteolytic Stability and Half-Life
| Peptide/Drug | Modification | Effect | Half-Life (Human) |
| Native GLP-1 | - | Rapidly degraded by DPP-4 | ~2 minutes |
| Liraglutide | Arg34Lys substitution, C16 fatty acid attached to Lys26 via a glutamic acid spacer | Resistance to DPP-4 degradation and albumin binding | ~13 hours[3] |
| Semaglutide | Ala8Aib substitution, Arg34Lys, C18 fatty diacid attached to Lys26 via a short PEG spacer | Enhanced resistance to DPP-4 and strong albumin binding | ~7 days[3] |
| Stapled Peptide Analog | Hydrocarbon stapling (incorporates two α-methylated, α-alkenyl UAAs) | Increased resistance to proteolysis compared to unstapled analog | 2- to 8-fold longer half-life in proteolytic assays[11] |
| Selenocysteine (Sec) substitution | Cysteine (Cys) replaced with Selenocysteine (Sec) to form diselenide bonds | Increased stability in physiologically relevant conditions | Longer survival in the human body compared to wild type[12] |
Table 2: Modulation of Target Binding Affinity
| Peptide System | UAA Modification | Target | Kd (Dissociation Constant) | Change in Affinity |
| GP-2 targeting peptide Gb-1 | L-amino acids | Glycoprotein-2 (GP-2) | 68 nM[13] | Baseline |
| GP-2 targeting peptide Gb-2 | L-amino acids | Glycoprotein-2 (GP-2) | 250 nM[13] | ~3.7x decrease vs Gb-1 |
| GP-2 targeting peptide Gb-3 | L-amino acids | Glycoprotein-2 (GP-2) | 272 nM[13] | ~4.0x decrease vs Gb-1 |
| p53-MDM2 inhibitor peptide | Cysteine analogues (L-Pen, D-Cys) for stapling | MDM2/MDMX | Not specified, but tuned binding affinity and target-selectivity[14] | Qualitative Improvement |
| Generic Peptide-Protein Complex | In silico incorporation of various non-canonical amino acids | Generic Protein | Not specified | Up to -7.0 kcal/mol improvement in binding free energy[15] |
Core Methodologies and Experimental Protocols
Synthesis of UAA-Containing Peptides
The most common method for chemically synthesizing peptides with UAAs is Solid-Phase Peptide Synthesis (SPPS).[16][17] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol describes a standard manual synthesis cycle using Fmoc/tBu chemistry.[16][18][19]
-
Resin Preparation:
-
Select a resin appropriate for the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid).[20]
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour. Drain the DMF.[20]
-
-
First Amino Acid Loading (if not pre-loaded):
-
For 2-chlorotrityl chloride resin: Dissolve 3 equivalents of the first Fmoc-protected amino acid (natural or unnatural) and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry dichloromethane (B109758) (DCM).
-
Add the solution to the resin and agitate for 1-2 hours.
-
"Cap" any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Elongation Cycle (Iterative):
-
Step A: Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (e.g., 5 times).
-
-
Step B: Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents). Dissolve the amino acid, a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly shorten this time to minutes.[18]
-
To monitor completion, perform a qualitative test (e.g., Kaiser test) to detect free primary amines. If the test is positive, the coupling step may be repeated.
-
-
Step C: Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (e.g., 3 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.
-
-
Repeat the elongation cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The scavengers (water, TIS) protect sensitive residues from reactive species generated during cleavage.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Biosynthesis of UAA-Containing Peptides
Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins during translation. This is often achieved in cell-free protein synthesis (CFPS) systems, which are robust platforms that avoid issues of cell membrane permeability and toxicity of the UAA.[21][22] The most common method is amber suppression, which reassigns the UAG stop codon to encode a UAA.[21]
This protocol outlines the general steps for producing a protein/peptide containing a UAA using an E. coli S30 extract-based CFPS system.[21][23]
-
Component Preparation:
-
S30 Cell Extract: Prepare a crude extract from an appropriate E. coli strain (e.g., BL21) by growing cells to mid-log phase, harvesting, lysing via high-pressure homogenization, and clarifying the lysate by centrifugation.
-
DNA Template: Prepare a plasmid or linear DNA template encoding the peptide of interest. The codon for the desired UAA incorporation site should be mutated to the amber stop codon (TAG).
-
Orthogonal Translation System (OTS): This consists of two components:
-
An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and not any canonical amino acids.
-
A cognate suppressor tRNA (e.g., tRNATyrCUA) that recognizes the amber codon but is not charged by endogenous synthetases.
-
These components are typically expressed and purified separately or provided on a co-expression plasmid.
-
-
Reaction Mix: Prepare a master mix containing buffers (e.g., HEPES-KOH), salts (e.g., KOAc, Mg(OAc)₂), an energy source (e.g., ATP, GTP, creatine (B1669601) phosphate, creatine kinase), and all 20 canonical amino acids.
-
UAA Stock: Prepare a concentrated stock solution of the unnatural amino acid.
-
-
CFPS Reaction Assembly:
-
In a microcentrifuge tube on ice, combine the following components:
-
S30 Cell Extract
-
Reaction Mix
-
DNA template (e.g., 5-10 nM final concentration)
-
Purified orthogonal aaRS and suppressor tRNA (or the plasmid encoding them)
-
The unnatural amino acid (e.g., 1-2 mM final concentration)
-
T7 RNA Polymerase (if not already in the extract)
-
Nuclease-free water to the final volume.
-
-
Set up a negative control reaction without the UAA to check for read-through of the amber codon.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for 2-8 hours. The reaction can be performed in small batch volumes or in a dialysis system for higher yields.
-
-
Analysis of UAA Incorporation:
-
SDS-PAGE: Compare the reaction with and without the UAA. Successful site-specific incorporation will result in a full-length protein band only in the presence of the UAA. The negative control should only show a truncated product.
-
Western Blot: If the peptide is tagged (e.g., with a His-tag), a western blot can confirm the expression of the full-length product.
-
Mass Spectrometry: The most definitive confirmation comes from mass spectrometry analysis of the purified peptide, which will show a mass shift corresponding to the incorporated UAA.
-
Characterization of UAA-Containing Peptides
MS is indispensable for confirming the successful synthesis and purity of a peptide containing a UAA.[24]
-
Sample Preparation: The purified peptide is dissolved in a solvent suitable for MS, typically a mixture of water and an organic solvent (like acetonitrile) with a small amount of acid (like formic acid or TFA).[25]
-
Ionization: Electrospray ionization (ESI) is most common for peptides. It generates charged ions from the peptide molecules in solution.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured. The observed molecular weight should match the theoretical molecular weight calculated for the peptide sequence including the UAA.
-
Tandem MS (MS/MS) for Sequence Confirmation:
-
The ion corresponding to the full-length peptide is selected and fragmented inside the mass spectrometer (e.g., via collision-induced dissociation).
-
This produces a series of fragment ions (typically b- and y-ions) that correspond to cleavage at different peptide bonds.
-
The resulting fragmentation pattern acts as a fingerprint that can be used to confirm the amino acid sequence, including the precise location of the UAA, which will cause a predictable mass shift in the fragment ions containing it.[24]
-
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of UAA-containing peptides in solution.[26][27]
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer, often in D₂O to minimize the solvent signal, or a H₂O/D₂O mixture. For proteins, isotopic labeling (¹⁵N, ¹³C) is often required, but for smaller peptides, this may not be necessary.[28]
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed.
-
1D ¹H NMR: Provides a general fingerprint of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of whether they are on adjacent residues. This is the primary experiment for determining 3D structure.[26]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence.
-
Structure Calculation:
-
NOESY cross-peaks are converted into distance restraints (e.g., strong, medium, weak).
-
These restraints are used as input for structure calculation software (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental data.
-
-
Structure Validation: The resulting structures are evaluated for quality and consistency with the experimental data.
Visualizing Workflows and Pathways
Drug Discovery Workflow for UAA-Containing Peptides
The integration of UAAs is a key part of the modern peptide drug discovery pipeline. The workflow involves iterative cycles of design, synthesis, and testing to optimize a lead candidate.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 23. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. massspec.unm.edu [massspec.unm.edu]
- 26. chem.uzh.ch [chem.uzh.ch]
- 27. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 28. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Fmoc-Phe(4-Br)-OH: A Technical Guide to its Discovery, Synthesis, and Application
Introduction
N-α-Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a halogenated amino acid derivative that has become an important tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a bromine atom at the para position of the phenyl ring, imparts valuable properties for its application in peptide synthesis and drug discovery. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and applications of this compound.
Historical Context and Discovery
The development of this compound is intrinsically linked to the advent of solid-phase peptide synthesis (SPPS) and the introduction of the Fmoc protecting group. SPPS, pioneered by R. Bruce Merrifield in the early 1960s, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. This allowed for the use of excess reagents to drive reactions to completion and simplified the purification process.
The Fmoc protecting group was introduced in the 1970s by Carpino and Han as a base-labile alternative to the acid-labile Boc protecting group. This offered an orthogonal protection strategy, enabling the synthesis of complex peptides with acid-sensitive side chains. The combination of SPPS and Fmoc chemistry has since become the dominant method for peptide synthesis.
While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the searched literature, its development follows the logical progression of Fmoc-protection of commercially available or synthetically accessible unnatural amino acids. The incorporation of halogenated amino acids like 4-bromophenylalanine into peptides allows for the study of structure-activity relationships, the introduction of spectroscopic probes, and the enhancement of biological activity. The bromine atom, in particular, can increase the hydrophobicity of the amino acid and participate in halogen bonding, potentially improving binding affinity to biological targets.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H20BrNO4 | [1][2] |
| Molecular Weight | 466.32 g/mol | [2] |
| CAS Number | 198561-04-5 | [1] |
| Melting Point | 160 - 170 °C | [3] |
| Optical Rotation ([α]D20) | -67 ± 2º (c=1 in DMF) | [3] |
| Purity (HPLC) | ≥98.0% | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-bromo-L-phenylalanine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A general procedure is outlined below.
Materials:
-
4-bromo-L-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve 4-bromo-L-phenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-reagent and byproducts.
-
Acidify the aqueous layer with HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.[4]
Incorporation of this compound into Peptides using SPPS
This compound is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The general workflow is depicted in the diagram below.
Diagram of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Applications in Research and Drug Development
The incorporation of this compound into peptides offers several advantages for researchers and drug development professionals:
-
Structural Biology: The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of peptide and protein structures.
-
Probing Protein-Protein Interactions: Peptides containing 4-bromophenylalanine can be used to probe the binding pockets of proteins. The bromine atom can introduce specific interactions, such as halogen bonding, which can enhance binding affinity and specificity.[5]
-
Drug Design and Development: The introduction of a halogen atom can improve the metabolic stability and pharmacokinetic properties of peptide-based drugs. The increased hydrophobicity can also enhance membrane permeability.
-
Cross-linking and Bioconjugation: The bromophenyl group can potentially be used as a handle for further chemical modification or cross-linking studies.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its utility lies in the synthesis of peptide probes and inhibitors that can modulate these pathways. For instance, a peptide designed to inhibit a specific kinase could incorporate 4-bromophenylalanine to enhance its binding to the ATP-binding pocket. The logical workflow for such an application is illustrated below.
Logical workflow for the use of this compound in peptide-based drug discovery.
Conclusion
This compound is a valuable synthetic building block that has found widespread application in peptide chemistry and drug discovery. Its straightforward incorporation into peptides via Fmoc-based SPPS, coupled with the unique properties conferred by the bromine atom, allows for the rational design of peptides with enhanced biological activity and improved physicochemical properties. As the field of peptide therapeutics continues to expand, the use of unnatural amino acids like this compound will undoubtedly play an increasingly important role in the development of novel drugs and research tools.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. 4-Bromophenylalanine [Phe(4-Br)], a halogenated analog of phenylalanine, is of particular interest as the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe(4-Br)-OH using standard Fmoc/tBu chemistry.
Materials and Reagents
The quality of reagents is crucial for successful peptide synthesis.[2] Ensure all solvents are peptide synthesis grade or higher.
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98.0% | Sigma-Aldrich, Bachem |
| Rink Amide or Wang Resin | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Piperidine (B6355638) | Reagent Grade | Various |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various |
| HBTU, HOBt, or HATU | Peptide Synthesis Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIPS) | Reagent Grade | Various |
| Diethyl ether | Anhydrous | Various |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.
Resin Swelling and Preparation
Proper swelling of the resin is essential for efficient synthesis.[3]
-
Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
The removal of the Fmoc protecting group exposes the N-terminal amine for the next coupling step.[4]
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
This step describes the incorporation of this compound. The same procedure applies to other Fmoc-protected amino acids.
Coupling Reagents and Activation:
| Coupling Reagent | Equivalents (vs. Resin) | Activator | Equivalents (vs. Resin) | Base | Equivalents (vs. Resin) | Solvent |
| HBTU | 3.0 | HOBt | 3.0 | DIEA | 6.0 | DMF |
| HATU | 3.0 | HOAt | 3.0 | DIEA | 6.0 | DMF |
Protocol:
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of an activator (e.g., HOBt) in DMF.
-
Add 3.0 equivalents of the coupling reagent (e.g., HBTU) to the amino acid solution.
-
Add 6.0 equivalents of DIEA to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Capping (Optional)
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA).
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the solution and wash the resin with DMF.
Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes the side-chain protecting groups.[5]
Cleavage Cocktail (Reagent B): [6]
| Component | Percentage (v/v) |
| Trifluoroacetic acid (TFA) | 88% |
| Phenol | 5% |
| Water | 5% |
| Triisopropylsilane (TIPS) | 2% |
Protocol:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[7]
-
Prepare the cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes (adjust as needed) |
| Flow Rate | 1 mL/min (analytical) or 10 mL/min (preparative) |
| Detection | 220 nm and 280 nm |
The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.
Diagrams
Fmoc-SPPS Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Logical Relationship of Reagents in a Coupling Step
Caption: Reagent roles in the amino acid activation and coupling steps.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Coupling of Fmoc-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Phe(4-Br)-OH into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of 4-bromophenylalanine can serve as a versatile tool in peptide and protein engineering, offering a handle for further chemical modification, such as cross-coupling reactions, or acting as a heavy-atom probe for crystallographic studies.
Introduction
Fmoc-L-4-bromophenylalanine (this compound) is an unnatural amino acid derivative that is readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. The bromo-substituent on the phenyl ring is generally well-tolerated in standard coupling reactions and does not typically present significant steric hindrance compared to other bulky non-natural amino acids. However, optimizing coupling conditions is crucial to ensure high peptide purity and yield, especially in the synthesis of long or complex peptides.
Key Considerations for Coupling this compound
While the coupling of this compound is generally efficient, several factors can influence the outcome of the synthesis:
-
Steric Hindrance: Although not excessively bulky, the presence of the bromine atom can slightly increase the steric bulk of the amino acid. In sequences with adjacent bulky amino acids or within aggregating sequences, a more potent coupling reagent or extended coupling times may be beneficial.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can have a minor effect on the reactivity of the carboxyl group, although this is not typically a major impediment to coupling.
-
Purity of the Building Block: The purity of the this compound reagent is critical. Impurities can lead to the incorporation of incorrect species and result in difficult-to-separate byproducts in the final peptide. It is recommended to use this compound with a purity of ≥98%.
Data Presentation: Coupling Efficiency of this compound
The following table summarizes typical coupling conditions and expected outcomes for the incorporation of this compound. The efficiency of a coupling reaction in SPPS is often assessed qualitatively using the Kaiser test (a colorimetric test for free primary amines) or quantitatively by analyzing the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) after cleavage from the resin. A successful coupling is indicated by a negative Kaiser test and a high percentage of the desired product in the crude HPLC chromatogram.
| Coupling Reagent | Activator | Base | Solvent | Coupling Time | Double Coupling | Expected Outcome |
| HBTU | HOBt | DIPEA | DMF | 1 x 2 hours | Recommended for difficult sequences | High coupling efficiency, typically >99% as indicated by a negative Kaiser test. |
| HATU | HOAt | DIPEA/Collidine | DMF | 1 x 2 hours | Generally not required | Very high coupling efficiency, suitable for sterically hindered couplings. |
| DIC | HOBt/Oxyma | N/A | DMF/DCM | 1 x 2 hours | May be required in some cases | Good coupling efficiency, cost-effective option. |
| PyBOP | N/A | DIPEA | DMF | 1 x 2 hours | Recommended for difficult sequences | High coupling efficiency, particularly for hindered amino acids. |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Kaiser test kit
-
HPLC system for analysis
Protocol 1: Standard Coupling of this compound using HBTU/HOBt
This protocol describes a standard single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring Coupling Efficiency (Kaiser Test):
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol (B145695) and then add the Kaiser test reagents as per the manufacturer's instructions.
-
Heat the sample at 100-120°C for 5 minutes.
-
A yellow or colorless solution indicates a complete coupling (no free primary amines). A blue or purple color indicates incomplete coupling, and a second coupling (double coupling) is recommended.
-
-
Capping (Optional): If the Kaiser test is positive after a double coupling, any remaining unreacted amines can be capped by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak corresponding to the full-length peptide and calculate the purity as a percentage of the total integrated peak area.
Visualizations
Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in the assembly of complex peptide chains.[1][2] The incorporation of non-canonical amino acids, such as 4-bromo-phenylalanine, into peptides is a key strategy for developing novel therapeutics and research tools, as the bromine substituent can serve as a handle for further chemical modification or act as a probe.[3] The efficient removal of the Fmoc protecting group from 4-bromo-phenylalanine is a critical step that ensures the continuation of peptide chain elongation with high fidelity.
This document provides a detailed protocol for the deprotection of the Fmoc group from 4-bromo-phenylalanine attached to a solid support, along with methods for monitoring the reaction to ensure its completion.
Principle of Fmoc Deprotection
The deprotection of the Fmoc group is a base-catalyzed elimination reaction, typically following an E1cB (Elimination Unimolecular conjugate Base) mechanism. A secondary amine, most commonly piperidine (B6355638), acts as the base to abstract the acidic proton on the C9 position of the fluorenyl ring. This results in a β-elimination that liberates the free amine of the amino acid and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing side reactions.[1]
Experimental Protocols
Materials
-
Fmoc-4-bromo-phenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
UV-Vis Spectrophotometer
-
Solid-phase peptide synthesis vessel
Protocol for Fmoc Deprotection of Resin-Bound 4-bromo-phenylalanine
-
Resin Swelling: Swell the Fmoc-4-bromo-phenylalanine-loaded resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.
-
Initial DMF Wash: Drain the DMF used for swelling and wash the resin with fresh DMF (3 x 1 minute).
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Ensure the resin is fully submerged.
-
Agitate the resin suspension gently for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the suspension for an additional 10-15 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with IPA (3 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Finally, wash the resin with DMF (3 x 1 minute) to prepare for the subsequent coupling step.
-
-
Monitoring of Deprotection: Before proceeding to the next amino acid coupling, it is crucial to confirm the complete removal of the Fmoc group. This can be achieved using the qualitative Kaiser test or quantitative UV-Vis spectrophotometry.
Protocol for Kaiser Test (Qualitative Monitoring)
The Kaiser test is a colorimetric assay for the detection of free primary amines.
-
Sample Preparation: After the final DMF wash (step 4), take a small sample of the resin beads (approximately 1-2 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result: The appearance of a dark blue or purple color on the beads and in the solution indicates the presence of a free primary amine, signifying successful Fmoc deprotection.
-
Negative Result: If the beads and solution remain yellow or colorless, the Fmoc group is still present, and the deprotection step should be repeated.
-
Protocol for UV-Vis Spectrophotometry (Quantitative Monitoring)
This method quantifies the amount of dibenzofulvene-piperidine adduct released, which is proportional to the amount of Fmoc group removed.
-
Sample Collection: During the deprotection step (step 3), collect the piperidine solution that is drained from the reaction vessel.
-
Dilution: Dilute a known volume of the collected solution with a suitable solvent (e.g., ethanol or DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm.
-
Calculation: The loading of the free amine on the resin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. This allows for a quantitative assessment of the deprotection efficiency.
Data Presentation
While specific quantitative data for the deprotection of Fmoc-4-bromo-phenylalanine is not extensively published, the following table provides representative data for the Fmoc deprotection of similar amino acids under standard SPPS conditions. These values can be considered as a baseline for what to expect when working with 4-bromo-phenylalanine.
| Amino Acid Derivative | Deprotection Reagent | Reaction Time (min) | Deprotection Efficiency (%) | Purity of Subsequent Dipeptide (%) | Reference |
| Fmoc-Phe-Resin | 20% Piperidine/DMF | 2 x 10 | >99 | >95 | Generic SPPS Protocols |
| Fmoc-Tyr(tBu)-Resin | 20% Piperidine/DMF | 2 x 10 | >99 | >95 | Generic SPPS Protocols |
| Fmoc-Trp(Boc)-Resin | 20% Piperidine/DMF | 2 x 15 | >99 | >94 | Generic SPPS Protocols |
| Fmoc-4-Br-Phe-Resin | 20% Piperidine/DMF | 2 x 10 (estimated) | >99 (expected) | >95 (expected) | N/A |
Note: The data for Fmoc-4-Br-Phe-Resin is an estimation based on the behavior of similar amino acids. It is recommended to perform optimization and monitoring for this specific derivative.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the deprotection of the Fmoc group.
Caption: Chemical mechanism of Fmoc deprotection.
Conclusion
The deprotection of the Fmoc group from 4-bromo-phenylalanine is a critical and generally straightforward step in SPPS. By following the detailed protocols for deprotection and monitoring outlined in these application notes, researchers can ensure the efficient removal of the protecting group, leading to high-quality synthetic peptides. While the chemical properties of 4-bromo-phenylalanine are not expected to significantly deviate from other phenylalanine derivatives under standard deprotection conditions, diligent monitoring via the Kaiser test or UV-Vis spectrophotometry is always recommended to ensure the success of each step in the synthesis.
References
Application Notes and Protocols for Peptide Labeling with Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Phe(4-Br)-OH for the site-specific incorporation of 4-bromophenylalanine into synthetic peptides. This versatile building block serves as a valuable tool for a range of applications, from structural biology and proteomics to the development of novel peptide-based therapeutics. The incorporated bromine atom provides a unique handle for post-synthetic modifications, enabling the creation of peptides with enhanced properties and functionalities.
Introduction
This compound is an N-α-Fmoc-protected amino acid derivative of L-phenylalanine, featuring a bromine atom at the para position of the phenyl ring. This modification makes it a crucial reagent in solid-phase peptide synthesis (SPPS) for researchers aiming to introduce a stable and reactive functional group into a peptide sequence. The bromine atom can be leveraged for various downstream applications, including:
-
Cross-coupling reactions: Serving as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce novel aryl groups, thereby expanding the chemical diversity of the peptide.
-
Radiolabeling: Although not a direct radioisotope, the bromine can be a precursor for introducing radiolabels for imaging and biodistribution studies.
-
Structural analysis: The heavy bromine atom can aid in X-ray crystallography studies by providing a useful anomalous signal for phasing.
-
Probing protein-protein interactions: The modified phenylalanine can alter binding affinities and provide insights into the structure-activity relationships of peptide-protein interactions.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₄H₂₀BrNO₄ |
| Molecular Weight | 466.32 g/mol [1][2] |
| Appearance | White to off-white solid |
| Purity (HPLC) | Typically ≥98% |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler TFA/TIS/water [95:2.5:2.5] mixture)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.9-3.8 equivalents) in DMF.[3]
-
Add DIPEA (4-8 equivalents) to the solution and vortex briefly.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The coupling can be monitored using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification and Analysis of the 4-Bromophenylalanine-Containing Peptide
Materials:
-
Crude peptide pellet
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of organic solvent (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the desired peptide.
-
Assess the purity of the final peptide by analytical HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenylalanine residue provides a versatile handle for further modifications. The Suzuki-Miyaura cross-coupling reaction is a powerful method to introduce a wide range of aryl or heteroaryl groups.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling on a Peptide
This is a general protocol and may require optimization based on the specific peptide and boronic acid used. The reaction can be performed on the resin-bound peptide or on the cleaved and purified peptide in solution.[1]
Materials:
-
4-Bromophenylalanine-containing peptide
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., THF/toluene/water, DMF/water)
Procedure (for solution-phase coupling):
-
Dissolve Peptide: Dissolve the purified 4-bromophenylalanine-containing peptide in a suitable solvent system.
-
Add Reagents: Add the aryl boronic acid (1.5-3 equivalents), palladium catalyst (0.1-0.2 equivalents), and base (2-4 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours. Monitor the reaction progress by HPLC and mass spectrometry.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter to remove the catalyst, and purify the modified peptide by reversed-phase HPLC as described in Protocol 2.
Application Example: Probing GPCR Signaling with a Modified Substance P Analog
Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), to mediate various physiological processes, including pain transmission and inflammation.[5][6] By replacing a key phenylalanine residue in Substance P with 4-bromophenylalanine, researchers can create a probe to study receptor-ligand interactions and signaling. The bromine can be further modified, for example, with a fluorescent tag via a Suzuki coupling, to visualize receptor binding and trafficking.
Quantitative Data Summary
While specific yields and purities are highly dependent on the peptide sequence and synthesis conditions, the following table provides a general expectation for the incorporation of this compound and subsequent purification.
| Step | Parameter | Expected Outcome | Notes |
| SPPS Coupling | Coupling Efficiency | >99% | Monitored by Kaiser test. Double coupling may be required for difficult sequences. |
| Cleavage | Crude Peptide Yield | 70-90% | Dependent on peptide length and sequence. |
| HPLC Purification | Final Peptide Purity | >95% or >98% | Achievable with standard reversed-phase HPLC. |
| Suzuki Coupling | Conversion Rate | 60-90% | Highly dependent on catalyst, base, and substrate. |
Conclusion
This compound is a valuable and versatile building block for peptide chemists. Its straightforward incorporation into peptides using standard SPPS protocols provides a powerful tool for introducing a reactive handle for post-synthetic modifications. The ability to perform Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel peptide probes, diagnostics, and therapeutics. The protocols and information provided here serve as a guide for researchers to effectively utilize this important reagent in their peptide-related research and development endeavors.
References
Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Br)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Fmoc-Phe(4-Br)-OH into cyclic peptides. This document outlines the key applications, detailed experimental protocols for solid-phase peptide synthesis (SPPS) and cyclization, and expected outcomes, including quantitative data derived from established methodologies.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate bioactivity, and constrain peptide conformation.[1][2] this compound, a derivative of phenylalanine with a bromine atom at the para-position of the phenyl ring, is a valuable building block for synthesizing modified peptides. The bromine substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can also influence the peptide's conformational preferences and biological activity through steric and electronic effects.[1]
Cyclic peptides, in comparison to their linear counterparts, often exhibit improved metabolic stability, higher binding affinity, and better bioavailability.[2][3] The combination of cyclization and the incorporation of unnatural amino acids like 4-bromophenylalanine offers a synergistic approach to developing novel peptide-based therapeutics.
Applications
The incorporation of this compound into cyclic peptides has several key applications:
-
Structural Biology and Conformational Studies: The bromo-substituent can serve as a heavy atom for X-ray crystallography, aiding in structure determination. Furthermore, the electronic properties of the bromine atom can influence local conformational preferences, providing a tool to probe structure-activity relationships.
-
Drug Discovery and Development: The 4-bromophenylalanine residue can enhance the binding affinity and specificity of a peptide to its target protein. Cyclic peptides containing this residue are being investigated as potential therapeutics in various areas, including oncology and infectious diseases.[1][4]
-
Chemical Biology Probes: The bromine atom can be used as a reactive handle for the attachment of fluorescent probes, affinity tags, or other functionalities, enabling the development of chemical biology tools to study biological processes.[1]
Experimental Protocols
The following protocols describe the manual synthesis of a linear peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a generic linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of OxymaPure®/HOBt in DMF.
-
Add 4 equivalents of DIC to the amino acid/OxymaPure® solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for linear peptide assembly.
On-Resin Cyclization
This method is often preferred as it can minimize intermolecular side reactions.
Materials:
-
Resin-bound linear peptide with N-terminal and side-chain protecting groups removed (if applicable for side-chain cyclization)
-
Cyclization reagents (e.g., PyBOP, HOBt, DIPEA)
-
DCM/DMF/NMP solvent mixture
Protocol:
-
Preparation for Cyclization: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF and DCM.
-
Cyclization Reaction:
-
Prepare the cyclization cocktail: Dissolve 5 equivalents of PyBOP and 5 equivalents of HOBt in a solvent mixture of DCM/DMF/NMP (3:2:2 v/v/v).
-
Add 10 equivalents of DIPEA to the cocktail.
-
Add the cyclization cocktail to the resin-bound peptide.
-
Agitate the reaction mixture for 24 hours at room temperature.[5]
-
-
Monitoring: Take a small aliquot of the resin, cleave the peptide, and analyze by MALDI-TOF MS to monitor the progress of the cyclization.
-
Washing: Once the cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by reverse-phase HPLC.
Diagram of the On-Resin Cyclization Workflow:
Caption: Workflow for on-resin peptide cyclization.
Solution-Phase Cyclization
This method is an alternative to on-resin cyclization and may be advantageous for certain peptide sequences.
Materials:
-
Cleaved and deprotected linear peptide
-
High-purity solvents (e.g., DMF, DCM)
-
Cyclization reagents (e.g., HATU, DIPEA)
Protocol:
-
Linear Peptide Cleavage: Cleave the linear peptide from the resin as described in the SPPS protocol, but without the final N-terminal Fmoc deprotection if the peptide has side-chain protecting groups that need to remain intact.
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to ensure high purity before cyclization.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1-1 mM) to favor intramolecular cyclization.
-
Add 1.5 equivalents of HATU and 3 equivalents of DIPEA to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.[3]
-
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude cyclic peptide by reverse-phase HPLC.
Diagram of the Solution-Phase Cyclization Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-Phe(4-Br)-OH for Synthesizing Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and materials science. Fmoc-Phe(4-Br)-OH, a derivative of L-phenylalanine, is a key building block for introducing 4-bromophenylalanine into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the bromine atom at the para position of the phenyl ring introduces unique steric and electronic properties, which can significantly modulate the biological activity, conformational stability, and binding affinity of peptides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide libraries for various research applications, including the development of novel therapeutics, biomaterials, and tools for studying protein-protein interactions.[2][3][4]
Introduction
Phenylalanine is a critical amino acid whose aromatic side chain often plays a pivotal role in molecular recognition, particularly through hydrophobic and π-π stacking interactions.[5] Modifying the phenyl ring with a halogen, such as bromine, offers a subtle yet impactful way to tune these interactions. The bromine atom is electron-withdrawing and can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions.[4] Furthermore, its size can introduce favorable steric constraints or serve as a handle for further chemical modification.
This compound is readily incorporated into peptide sequences using standard and automated Fmoc-SPPS protocols.[5] Its use is particularly valuable in the generation of peptide libraries where the systematic replacement of native amino acids with 4-bromophenylalanine can lead to the discovery of peptides with:
-
Enhanced Biological Activity: Improved receptor binding or enzyme inhibition.[6]
-
Increased Proteolytic Stability: Resistance to degradation by proteases.
-
Modified Pharmacokinetic Profiles: Altered absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Structural Properties: The bromine atom can influence peptide folding and self-assembly into higher-order structures like fibrils or hydrogels.[7][8]
Applications
The versatility of this compound makes it a valuable tool in several areas of research and development:
-
Drug Discovery: Synthesis of peptide libraries for high-throughput screening to identify new therapeutic leads.[9] The modified peptides can be designed as enzyme inhibitors or to target specific cellular pathways.[4][6]
-
Protein-Protein Interaction (PPI) Studies: Incorporation of 4-bromophenylalanine can help elucidate the key residues involved in PPIs by systematically probing the interaction interface.[2][3]
-
Biomaterials Science: Development of peptide-based hydrogels with enhanced mechanical properties for applications in tissue engineering and controlled drug delivery.[2][7]
-
Amyloid Research: Investigation of the driving forces behind amyloid fibril formation by modifying core sequences known to be involved in aggregation.[8]
Data Presentation
The introduction of halogenated phenylalanine residues can significantly impact the physicochemical properties of peptides. Below are examples of quantitative data from studies utilizing this approach.
Table 1: Impact of Halogenation on Peptide Hydrogel Rigidity
| Peptide Composition | G' (Storage Modulus) | Fold Increase vs. Non-halogenated |
| Non-halogenated Parent Peptide | 63 ± 8 kPa | 1.0x |
| Library of Halogenated Peptides | Up to 314 ± 63 kPa | Up to 5.0x |
| Data summarized from a study on halogenated peptide hydrogels, demonstrating a significant increase in rigidity upon halogenation.[7] |
Table 2: Hydrophobicity of Halogenated Phenylalanine Analogs
| Fmoc-Amino Acid Analog | M log P (Calculated) | Relative Hydrophobicity |
| Fmoc-Phe-OH | -1.374 | Baseline |
| Fmoc-[4F]Phe-OH | -0.953 | Increased |
| Fmoc-[3,5F]Phe-OH | -0.535 | Increased |
| Fmoc-[2,3,5,6F]Phe-OH | 0.293 | Significantly Increased |
| Fmoc-[2,3,4,5,6F]Phe-OH | 0.435 | Significantly Increased |
| This table, adapted from a study on amyloid formation, illustrates how halogenation systematically increases the hydrophobicity of the phenylalanine residue. While data for 4-Br-Phe was not in the source, it is included to show the principle.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual synthesis of a peptide incorporating this compound using standard Fmoc chemistry on a rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.
-
Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x).
-
Swell the resin in DMF for at least 1 hour.[11]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Cycle for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 4 equivalents) and HCTU (3.95 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: For the bulky this compound, a longer coupling time or a double coupling may be beneficial to ensure high efficiency.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection (for subsequent cycles):
-
Drain the DMF.
-
Add 20% piperidine in DMF, agitate for 5 minutes, drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 4.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Visualizations
SPPS Workflow for Peptide Library Synthesis
The following diagram illustrates the iterative process of solid-phase peptide synthesis, which is the core methodology for creating peptide libraries using building blocks like this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Screening a Peptide Library for PPI Inhibition
This diagram outlines a conceptual workflow for how a peptide library, synthesized using this compound, can be screened to find inhibitors of a specific protein-protein interaction.
Caption: Workflow for screening a peptide library to identify PPI inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 8. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function. Fmoc-Phe(4-Br)-OH, an N-α-Fmoc-protected derivative of 4-bromophenylalanine, serves as a key building block for introducing a bromo-functionalized aromatic side chain into peptides and proteins. This modification can be leveraged for a variety of applications, including the study of protein-protein interactions, the development of novel biomaterials, and the creation of therapeutic peptides with enhanced properties.[1]
The bromine atom provides a unique biophysical probe. Its size and electronic properties can influence molecular interactions, and it can serve as a handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in protein engineering, with a focus on solid-phase peptide synthesis (SPPS).
Applications of Incorporating 4-Bromophenylalanine
The introduction of 4-bromophenylalanine into a peptide or protein can confer several advantageous properties:
-
Probing Protein Structure and Dynamics: The bromo-phenylalanine residue can be used as a probe in NMR and X-ray crystallography studies to gain insights into protein conformation and dynamics.[2]
-
Modulating Protein-Protein Interactions: The steric and electronic effects of the bromine atom can be used to modulate the binding affinity and specificity of protein-protein interactions.[1]
-
Engineering Enzyme Activity: Strategic placement of 4-bromophenylalanine within an enzyme's active site or allosteric sites can alter its catalytic activity and substrate specificity.
-
Developing Novel Biomaterials: The unique properties of brominated peptides can be exploited to create hydrogels and other biomaterials with tailored properties.
-
Enhancing Therapeutic Peptide Properties: Incorporation of 4-bromophenylalanine can improve the stability, bioavailability, and efficacy of therapeutic peptides.
Data Presentation: Synthesis and Characterization of Peptides Containing 4-Bromophenylalanine
The successful incorporation of this compound into a peptide sequence via SPPS is dependent on optimized coupling conditions. The following table summarizes typical quantitative data obtained during the synthesis and purification of a model peptide containing a 4-bromophenylalanine residue.
| Parameter | Value | Analytical Method | Reference |
| Synthesis Scale | 0.1 mmol | - | [3] |
| Resin | Rink Amide | - | [3] |
| Coupling Reagent | HBTU/DIPEA | - | [3] |
| This compound Equivalents | 3 eq | - | [3] |
| Coupling Time | 2 hours | - | [3] |
| Crude Peptide Yield | 75-85% | Gravimetric | [4] |
| Crude Peptide Purity | 60-70% | RP-HPLC (220 nm) | [4] |
| Purified Peptide Yield | 30-40% | Gravimetric | [4] |
| Purified Peptide Purity | >95% | RP-HPLC (220 nm) | [4] |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (ESI-MS) | [5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol outlines the manual Fmoc-SPPS for a generic peptide containing a 4-bromophenylalanine residue on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[3]
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[7]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[5]
-
Precipitation solvent: Cold diethyl ether
Workflow Diagram:
Caption: Workflow for Fmoc-SPPS of a 4-bromophenylalanine-containing peptide.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin linker.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To couple this compound, follow the same procedure.
-
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as in step 2.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Washing and Drying: After the final amino acid coupling and deprotection, wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide containing 4-bromophenylalanine
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile[8]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).[9]
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the monoisotopic mass of the peptide and compare it to the theoretical mass calculated from the amino acid sequence. The presence of bromine will result in a characteristic isotopic pattern due to the presence of 79Br and 81Br isotopes in nearly equal abundance.
Application Example: Probing a GPCR Signaling Pathway
Incorporating 4-bromophenylalanine into a peptide ligand for a G-protein coupled receptor (GPCR) can be a valuable tool to study ligand-receptor interactions and downstream signaling. The bromo-phenylalanine can act as a heavy atom for crystallographic studies or alter the binding affinity to probe the binding pocket.
Logical Relationship Diagram:
Caption: Probing GPCR signaling with a 4-bromophenylalanine-modified peptide ligand.
Experimental Approach:
-
Synthesis: Synthesize the peptide ligand with and without the 4-bromophenylalanine substitution using the SPPS protocol described above.
-
Binding Assays: Characterize the binding affinity of both peptides to the target GPCR using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Functional Assays: Measure the downstream signaling effects of both peptides, such as G-protein activation or second messenger production (e.g., cAMP levels), in a cell-based assay.
-
Structural Studies: Use the brominated peptide to facilitate X-ray crystallography of the ligand-receptor complex to gain structural insights into the binding mode.
By comparing the binding and functional data of the native and modified peptides, researchers can elucidate the role of the specific phenylalanine residue in receptor recognition and activation, thereby providing valuable information for drug design and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMR studies of 4-19F-phenylalanine-labeled intestinal fatty acid binding protein: evidence for conformational heterogeneity in the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(4-Br)-OH Coupling Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling yields with Fmoc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: this compound can be challenging to couple efficiently due to the steric hindrance caused by the bulky 4-bromo-phenylalanine side chain. This bulkiness can physically impede the approach of the activated amino acid to the free N-terminal amine on the growing peptide chain, leading to incomplete reactions and lower yields.[1]
Q2: What are the primary causes of low coupling yield with this compound?
A2: The main reasons for poor coupling efficiency include:
-
Steric Hindrance: As mentioned, the bulky side chain is a primary factor.[2]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.[3]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the coupling outcome.[3]
-
Poor Resin Swelling: If the solid support is not adequately swollen, the reactive sites may not be fully accessible.[1][4]
-
Impure Reagents: The purity of this compound, coupling reagents, and solvents is critical for successful synthesis.[4]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[1][4]
-
A positive Kaiser test (blue or purple beads) indicates incomplete coupling, as free amines are still present.
-
A negative Kaiser test (yellow or colorless beads) suggests that the coupling reaction is complete.
Troubleshooting Guide
If you are experiencing low coupling yields with this compound, follow this step-by-step troubleshooting guide.
Step 1: Assess the Purity and Handling of Reagents
Ensure that the this compound is of high purity (≥99%) and has been stored correctly to prevent degradation.[4] Solvents like DMF and DCM should be anhydrous, as moisture can hydrolyze the activated amino acid.[4][5]
Step 2: Optimize Coupling Reagents and Conditions
For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. Consider the following modifications:
-
Choose a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more powerful options such as HATU, HCTU, or COMU.[3][6] For extremely challenging couplings, PyAOP or PyBrOP may be necessary.[2][6][7]
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents) and extending the reaction time (e.g., from 1-2 hours to 4-24 hours) can drive the reaction to completion.[3]
-
Perform a "Double Couple": After the initial coupling reaction, repeat the step with fresh reagents to ensure all free amines have reacted.[3][4]
-
Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction rate, but be cautious of potential side reactions like racemization.[3][8]
-
Optimize Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for aggregating or poorly solvated peptides.[3]
Step 3: Ensure Proper Resin Handling
Proper swelling of the resin is crucial for the accessibility of reactive sites. Pre-swell the resin in your chosen solvent (e.g., DMF or DCM) for at least 30 minutes before the first Fmoc deprotection step.[4]
Step 4: Verify Fmoc Deprotection
Incomplete removal of the Fmoc protecting group from the preceding amino acid will result in a permanently capped peptide chain, leading to a low yield of the desired full-length peptide. Always confirm complete deprotection with a positive Kaiser test before proceeding with the coupling of this compound.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HBTU/TBTU | Aminium/Uronium | Standard | Effective for most standard couplings.[6] |
| HCTU | Aminium/Uronium | High | More reactive than HBTU. |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for N-methyl amino acids.[6][7] |
| COMU | Aminium/Uronium | Very High | Comparable to HATU, with improved safety and solubility.[6][7] |
| PyBOP | Phosphonium | High | Non-toxic alternative to BOP with good performance.[6][7] |
| PyAOP | Phosphonium | Very High | Excellent for coupling N-methyl and other sterically hindered amino acids.[2][7] |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Kaiser Test: Confirm complete Fmoc removal (positive result).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.), a suitable coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the resin and allow it to react for 2 hours.
-
-
Wash: Wash the resin with DMF.
-
Kaiser Test: Check for completeness of the coupling. If positive (blue beads), proceed to the second coupling.
-
Second Coupling: Repeat step 4 with fresh reagents.
-
Wash: Wash the resin with DMF.
-
Kaiser Test: Confirm complete coupling (negative result).
-
Capping (Optional): To block any remaining unreacted amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Protocol 2: Kaiser Test Procedure
-
Collect a small sample of resin beads (10-20 beads) in a small test tube.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.
-
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (free amines present).
-
Yellow/Colorless: Negative result (no free amines).[1]
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Decision tree for coupling reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kilobio.com [kilobio.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Fmoc-Phe(4-Br)-OH Incorporation
Welcome to the technical support center for the incorporation of Fmoc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to the use of this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound?
A1: The side reactions encountered during the incorporation of this compound are generally the same as those for other standard amino acids in Fmoc-SPPS. These include:
-
Incomplete Coupling: The incoming this compound fails to couple completely to the N-terminus of the growing peptide chain.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[1]
-
Racemization: Loss of stereochemical purity at the alpha-carbon can occur, particularly during the activation step.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic aspartimide intermediate, especially under basic conditions.[1][2]
Q2: Is the 4-bromo substituent on the phenylalanine side chain stable throughout the SPPS process?
A2: Yes, the aryl bromide is generally stable under the standard conditions of Fmoc-SPPS. The carbon-bromine bond is robust and not susceptible to cleavage by the piperidine (B6355638) used for Fmoc deprotection or the trifluoroacetic acid (TFA) used for final cleavage from the resin.[3][4] Dehalogenation of aryl bromides typically requires more drastic conditions, such as catalytic hydrogenation, which are not employed in standard Fmoc-SPPS protocols.[5][6][7]
Q3: Are there any specific handling or storage requirements for this compound?
A3: Like most Fmoc-protected amino acids, this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. It is advisable to warm the container to room temperature before opening to avoid condensation.
Q4: Can the presence of the bromo-substituent affect the solubility of the peptide?
A4: The introduction of a halogen atom can increase the hydrophobicity of the peptide, which may influence its solubility in different solvents. This is a sequence-dependent phenomenon and may require optimization of purification and handling conditions.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue color) after the coupling step.
-
Presence of a deletion peptide (missing the Phe(4-Br) residue) in the final mass spectrum, corresponding to a mass difference of the target peptide minus the mass of the Phe(4-Br) residue.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Double couple the this compound. Use a more powerful coupling reagent like HATU or HCTU. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF or NMP) before coupling. |
| Insufficient Reagent Excess | Increase the excess of this compound and coupling reagents (e.g., from 3-fold to 5-fold). |
| Aggregation of Peptide Chain | Switch to a more effective solvent for disrupting aggregation, such as NMP, or add chaotropic salts. Consider microwave-assisted synthesis. |
Issue 2: Racemization of the Phe(4-Br) Residue
Symptoms:
-
Appearance of a diastereomeric peak close to the main product peak in the HPLC chromatogram.
-
Broadening of the product peak in the HPLC.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Prolonged Activation Time | Minimize the pre-activation time of the this compound before adding it to the resin. |
| Excessive Base | Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if racemization is a recurring issue. Avoid a large excess of base. |
| High Temperature | Perform the coupling reaction at room temperature or below if racemization is observed. |
Issue 3: Potential for Dehalogenation (Debromination)
While unlikely under standard Fmoc-SPPS conditions, if debromination is suspected, it would manifest as a side product with a mass corresponding to the peptide containing a normal phenylalanine residue instead of 4-bromophenylalanine.
Symptoms:
-
A peak in the mass spectrum corresponding to the mass of the desired peptide minus 78.9 Da (the mass difference between Br and H).
Potential Causes & Solutions:
| Cause | Recommended Action |
| Use of Harsh Reducing Agents | Ensure no unintended reducing agents are present in the synthesis reagents. This is a very rare occurrence. |
| Palladium Contamination (if applicable) | If any palladium-catalyzed reactions (e.g., Alloc deprotection) were performed on the same synthesizer, ensure thorough cleaning to avoid cross-contamination that could lead to catalytic dehalogenation. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
TFA Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture may be necessary.[8][9]
-
Cleavage: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Mechanism and prevention of diketopiperazine formation.
References
- 1. chempep.com [chempep.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Fmoc-Phe(4-Br)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered when using Fmoc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Poor Solubility of this compound During Coupling
Question: I am observing incomplete dissolution of this compound in my coupling solvent, leading to poor incorporation into my peptide sequence. What can I do?
Answer:
Poor solubility of this compound is a common issue due to the hydrophobic nature of the 4-bromophenyl group. Here are several strategies to address this:
-
Solvent Selection: While N,N-Dimethylformamide (DMF) is a standard solvent, consider using N-Methyl-2-pyrrolidone (NMP), which has a higher solvating power for hydrophobic molecules. A mixture of solvents, such as DMF/DCM, can also be effective. Some studies suggest that greener solvent alternatives like N-butylpyrrolidone (NBP) or PolarClean™ could offer comparable or even superior solubility for many Fmoc-amino acids.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the amino acid in the coupling solvent.
-
Pre-activation: Activating the this compound with your coupling reagent (e.g., HBTU, HATU) in a minimal amount of solvent before adding it to the resin can improve its solubility.
-
Elevated Temperature: Gently warming the solvent can increase the solubility of the amino acid derivative. However, prolonged exposure to high temperatures should be avoided to prevent potential side reactions.
Issue: Incomplete Coupling or Deletion Sequences Observed After Incorporating this compound
Question: Mass spectrometry analysis of my crude peptide shows a significant amount of a deletion sequence corresponding to the absence of the 4-bromophenylalanine residue. How can I improve the coupling efficiency?
Answer:
Incomplete coupling is often a direct consequence of peptide chain aggregation on the resin, which is exacerbated by the presence of the hydrophobic this compound. The growing peptide chain can fold and form intermolecular hydrogen bonds, blocking the N-terminal amine from reacting with the activated amino acid.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Recommended Actions:
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and perform a second coupling with a fresh solution of activated this compound.[1]
-
Use Stronger Coupling Reagents: If standard coupling reagents like HBTU are failing, switch to more potent activators such as HATU or PyBOP®.[1]
-
Incorporate Chaotropic Salts: These salts disrupt the hydrogen bonds that cause aggregation. A wash with a solution of LiCl in DMF before coupling can be highly effective.[1][2]
-
Employ "Magic Mixture": For particularly stubborn aggregation, a solvent system known as the "Magic Mixture" can be used. This mixture consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate.[1]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.
-
Incorporate Pseudoproline Dipeptides: If the aggregating sequence is known beforehand, incorporating a pseudoproline dipeptide at a strategic position (e.g., every sixth residue) can disrupt the formation of secondary structures.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to causing aggregation than Fmoc-Phe-OH?
The 4-bromo substitution on the phenyl ring of phenylalanine increases the hydrophobicity of the amino acid side chain. Hydrophobic interactions are a major driving force for peptide aggregation during SPPS. As the peptide chain elongates on the solid support, these hydrophobic residues can interact with each other, leading to the formation of insoluble aggregates that hinder subsequent chemical steps.
Q2: What are the best practices for storing this compound to prevent degradation?
This compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C for short-term storage and -20°C for long-term storage. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the Fmoc group.
Q3: Can I use standard Fmoc deprotection conditions with this compound?
Yes, standard Fmoc deprotection conditions, typically 20% piperidine (B6355638) in DMF, are compatible with this compound. However, if you are experiencing aggregation, the efficiency of the deprotection step can also be compromised. In such cases, monitoring the deprotection reaction using a UV-Vis spectrophotometer to follow the release of the dibenzofulvene-piperidine adduct can be beneficial. If deprotection is slow, extending the reaction time or using a stronger base solution may be necessary.
Q4: Are there any analytical methods to detect aggregation during synthesis?
While direct detection of on-resin aggregation is challenging, several indirect methods can indicate a problem:
-
Kaiser Test: A positive Kaiser test (blue beads) after a coupling step indicates the presence of free primary amines, suggesting incomplete coupling, which is often a result of aggregation.
-
Resin Swelling: A noticeable decrease in resin swelling during the synthesis can be a sign of peptide aggregation.
-
Slow Draining: Difficulty in draining solvents from the reaction vessel can also indicate clumping of the resin due to aggregation.
Data and Protocols
Solvent Solubility for Fmoc-Amino Acids
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide (DMF) | Good to excellent for most Fmoc-amino acids. | Can degrade to form dimethylamine, which can cause premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone (NMP) | Excellent for most Fmoc-amino acids, especially hydrophobic ones. | Higher solvating power than DMF. |
| Dichloromethane (DCM) | Limited for many Fmoc-amino acids. | Generally not a good solvent for dissolving Fmoc-amino acids for coupling. |
| Dimethyl Sulfoxide (DMSO) | Good, often used as a co-solvent to disrupt aggregation. | Can improve the solubility of difficult sequences. |
Experimental Protocols
This protocol is designed to disrupt the secondary structures of the growing peptide chain on the resin prior to coupling a difficult amino acid like this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Activated this compound solution
Procedure:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
After the Fmoc deprotection and subsequent DMF washes of the peptide-resin, add the 0.8 M LiCl/DMF solution to the resin.
-
Agitate the resin in the LiCl solution for 2-5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of LiCl.
-
Proceed immediately with the coupling of the activated this compound.[2]
This protocol is recommended for coupling hydrophobic or sterically hindered amino acids where standard conditions may be insufficient.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
NMP or DMF
Procedure:
-
In a separate vial, dissolve this compound and HATU in NMP or DMF.
-
Add the collidine to the solution and vortex briefly. This is the activation solution.
-
Immediately add the activation solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF, DCM, and then DMF again.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Disclaimer: The information provided in this technical support guide is for educational and research purposes only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Technical Support Center: HPLC Purification of Peptides Containing 4-Bromo-Phenylalanine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides incorporating the non-canonical amino acid 4-bromo-phenylalanine (4-Br-Phe).
Frequently Asked Questions (FAQs)
Q1: What makes the purification of peptides containing 4-bromo-phenylalanine unique? A1: The incorporation of 4-bromo-phenylalanine increases the hydrophobicity of a peptide compared to its native phenylalanine counterpart. This increased hydrophobicity is the primary factor influencing its behavior during reverse-phase HPLC (RP-HPLC), typically leading to longer retention times. The purification strategy itself remains similar to standard peptide purification, relying on the principles of hydrophobic interaction.[1][2]
Q2: What is the recommended column and mobile phase system for purifying a 4-Br-Phe containing peptide? A2: For most peptides, a C18 stationary phase column is the standard and most effective choice.[3] The mobile phase system typically consists of an aqueous solution with an ion-pairing agent (Mobile Phase A) and an organic solvent with the same agent (Mobile Phase B). A common and effective system uses trifluoroacetic acid (TFA) as the ion-pairing agent.[3][4]
Q3: How does the presence of 4-bromo-phenylalanine affect the peptide's solubility? A3: Peptides with a high content of non-polar or hydrophobic amino acids, like 4-bromo-phenylalanine, may have limited solubility in aqueous solutions.[5][6] It may be necessary to dissolve the crude peptide in a small amount of an organic solvent such as DMSO before diluting it with the aqueous mobile phase for injection.[5]
Q4: At what wavelengths should I monitor the purification of a 4-Br-Phe peptide? A4: Peptide bonds are typically monitored at 214-220 nm.[1][3] Additionally, the phenyl ring of 4-bromo-phenylalanine, similar to other aromatic amino acids like tryptophan and tyrosine, allows for detection at around 280 nm. Monitoring both wavelengths can be beneficial.
Q5: How can I confirm the identity of the purified peptide? A5: Mass spectrometry (MS) is an indispensable tool for confirming the presence and purity of your target peptide.[7] It is crucial to collect fractions during the HPLC run and analyze them by methods like LC-MS or MALDI-TOF to verify that the collected peak corresponds to the correct mass of the 4-Br-Phe containing peptide.[8]
Troubleshooting Guide
Issue 1: Poor Solubility of the Crude Peptide
-
Question: My crude peptide containing 4-bromo-phenylalanine won't dissolve in the initial mobile phase (e.g., 5% acetonitrile (B52724) in water). What should I do?
-
Answer: This is a common issue due to the hydrophobicity of the 4-Br-Phe residue.[5][6]
-
Test Solubility: First, test the solubility of a small amount of your peptide.[9]
-
Use Organic Solvents: Try dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or isopropanol (B130326).[5]
-
Acidic/Basic Conditions: For peptides with a net charge, acidic peptides can be dissolved in a dilute basic solution (e.g., 0.1% aqueous NH3), and basic peptides in a dilute acidic solution (e.g., 10% acetic acid), before final dilution.[5][9]
-
Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.[9]
-
Issue 2: The Target Peptide Elutes Very Late or Not at All
-
Question: My peptide has a very long retention time, and the peak is very broad. How can I optimize its elution?
-
Answer: A long retention time is expected due to the hydrophobicity of 4-Br-Phe. To address this and improve peak shape:
-
Modify the Gradient: Make the gradient steeper to decrease the elution time. For example, instead of a 1% per minute increase in the organic phase, try a 2% or 3% increase.
-
Increase Organic Solvent Strength: If acetonitrile is not strong enough, you can switch to a stronger organic solvent like isopropanol in your Mobile Phase B.
-
Elevated Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease solvent viscosity and improve mass transfer, often leading to sharper peaks and slightly earlier elution.[10]
-
Issue 3: Co-elution of Impurities with the Target Peptide
-
Question: I am seeing impurities with similar retention times to my main product peak. How can I improve the resolution?
-
Answer: Achieving baseline separation is key to high purity.
-
Shallow Gradient: The most effective way to improve the resolution between closely eluting species is to use a shallower gradient over the elution range of your target peptide.[4][11] A gradient slope as low as 0.1% to 0.5% per minute can significantly enhance separation.[4]
-
Change Selectivity:
-
Different Organic Solvent: Replacing acetonitrile with methanol (B129727) or isopropanol in the mobile phase can alter the selectivity of the separation.
-
Different Stationary Phase: If a C18 column is not providing adequate separation, try a different stationary phase like C8 or a phenyl-hexyl column.[10]
-
-
Issue 4: Low Yield After Purification
-
Question: After lyophilization, the final yield of my purified peptide is very low. What are the potential causes?
-
Answer: Low yield can stem from several factors:
-
Incomplete Solubilization: If the crude peptide was not fully dissolved before injection, a significant portion of the product never made it onto the column. Ensure the sample is fully dissolved and filtered before injection.[12]
-
Breakthrough: If the injection solvent is too strong (e.g., high percentage of organic solvent), the peptide may not bind effectively to the column and elute in the void volume.[6] Always try to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Poor Fraction Collection: Ensure you are collecting the entire peak. Tailing or fronting peaks can lead to parts of the product being missed. Widen the collection window if necessary and confirm purity with MS.
-
Peptide Instability: While 4-bromo-phenylalanine is generally stable, check for potential degradation under highly acidic or basic conditions if your mobile phases are outside the typical pH 2-8 range.
-
Data Presentation
Table 1: Typical Starting Parameters for RP-HPLC Purification
| Parameter | Recommendation | Rationale |
| Column | C18 stationary phase, wide-pore (300 Å), 5 µm particle size | The C18 phase provides the necessary hydrophobicity for retaining the peptide, while wide pores are optimal for larger molecules like peptides.[4] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape and is volatile, making it easy to remove during lyophilization.[3][4] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) | Acetonitrile is a common, effective organic solvent for eluting peptides.[3][4] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID analytical column) | A standard flow rate for analytical scale purification. This should be scaled accordingly for semi-preparative or preparative columns. |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm is sensitive to the aromatic ring of 4-Br-Phe.[12] |
| Initial Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes | This "scouting" gradient helps to determine the approximate elution time of the target peptide.[11] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a 4-Br-Phe Peptide
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.2 µm filter.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter through a 0.2 µm filter.
-
-
Sample Preparation:
-
Weigh approximately 1-5 mg of the crude lyophilized peptide.
-
Attempt to dissolve the peptide in 1 mL of Mobile Phase A.
-
If solubility is poor, add the minimum required volume of acetonitrile or DMSO to achieve complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[12]
-
-
HPLC System Setup and Equilibration:
-
Install a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the starting conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.[12]
-
-
Scouting Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run a broad, linear gradient (e.g., 5% to 65% B over 30 minutes) to determine the retention time of the target peptide.
-
-
Optimization and Preparative Run:
-
Based on the scouting run, design an optimized, shallower gradient centered around the elution point of the target peptide to maximize resolution. For example, if the peptide eluted at 40% B, a new gradient might run from 30% to 50% B over 40 minutes.
-
Inject a larger quantity of the crude peptide for the preparative run.
-
Collect fractions across the peak(s) of interest.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
-
Visualizations
Caption: General workflow for the HPLC purification of a 4-Br-Phe peptide.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. protocols.io [protocols.io]
Technical Support Center: Prevention of Debromination During Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of debromination during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of peptide synthesis?
A1: Debromination is an unintended side reaction where a bromine atom is removed from a brominated amino acid residue (e.g., 4-bromophenylalanine, bromo-tryptophan) within a peptide sequence during the synthesis process. This leads to the formation of a peptide impurity lacking the bromine atom, which can be difficult to separate from the desired product and can compromise the biological activity or intended properties of the synthetic peptide.
Q2: When is debromination most likely to occur during peptide synthesis?
A2: Debromination is most likely to occur during the final cleavage step, where the peptide is cleaved from the solid support and side-chain protecting groups are removed. This step typically involves strong acidic conditions, most commonly with trifluoroacetic acid (TFA), in the presence of scavengers. The specific composition of the cleavage cocktail and the reaction conditions (time and temperature) can significantly influence the extent of debromination.
Q3: What are the potential causes of debromination during TFA cleavage?
A3: The primary cause of debromination is believed to be a reductive process facilitated by certain components of the cleavage cocktail under strong acidic conditions. Potential mechanisms include:
-
Hydride Transfer from Scavengers: Scavengers like triisopropylsilane (B1312306) (TIS), which are added to quench reactive carbocations, can act as hydride donors under acidic conditions. This hydride can attack the carbon-bromine bond, leading to the displacement of the bromine atom.[1][2][3]
-
Radical Mechanisms: Although less characterized in this specific context, radical-mediated dehalogenation can also occur under certain photochemical or reactive conditions.
Troubleshooting Guide
Issue 1: Significant Debromination Detected in the Crude Peptide Product
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the debrominated peptide.
-
Difficulty in purifying the desired brominated peptide from the debrominated impurity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Scavenger Composition | The choice and concentration of scavengers in the cleavage cocktail are critical. Triisopropylsilane (TIS) is a known reducing agent and a likely contributor to debromination.[2][3][4] |
| Prolonged Cleavage Time | Extended exposure to the highly acidic cleavage cocktail can increase the likelihood of side reactions, including debromination. |
| Elevated Cleavage Temperature | Higher temperatures can accelerate the rate of debromination.[5] |
Optimized Cleavage Cocktail Strategies to Minimize Debromination
The selection of an appropriate cleavage cocktail is the most critical factor in preventing debromination. Below is a comparison of commonly used cocktails and their potential impact on brominated residues.
| Cleavage Cocktail Composition (v/v) | Target Residues & Protecting Groups | Suitability for Brominated Peptides | Notes |
| Reagent K: TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5) | General purpose, good for Arg(Pbf/Pmc), Trp, Cys, Met | Recommended. Thioanisole can help stabilize the aromatic ring. | A robust and widely used cocktail for complex peptides.[6] |
| TFA / TIS / H₂O (95:2.5:2.5) | Peptides without highly sensitive residues | Use with caution. TIS is a strong hydride donor and may cause significant debromination.[2][7] | Consider replacing TIS with an alternative scavenger. |
| TFA / Thioanisole / H₂O (95:2.5:2.5) | Peptides with Trp | Good alternative. Avoids the use of TIS. | Thioanisole acts as a scavenger for carbocations.[8] |
| TFA / H₂O (95:5) | Peptides with only tBu, Boc, Trt protecting groups | Potentially suitable. The absence of strong reducing scavengers is beneficial. | May not be sufficient for peptides with other sensitive residues like Arg(Pbf).[6] |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage for Peptides Containing Brominated Amino Acids
This protocol is designed to minimize debromination during the final cleavage and deprotection step.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Thioanisole
-
Water (deionized)
-
1,2-Ethanedithiol (EDT) (optional, for Cys-containing peptides)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios. Prepare the cocktail fresh before each use.
-
Recommended Cocktail: 90% TFA, 5% Thioanisole, 5% H₂O. For peptides containing cysteine, 2.5% EDT can be included, adjusting the TFA percentage accordingly.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. Avoid elevated temperatures.
-
-
Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
-
Washing and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Analyze by LC-MS to determine the purity and assess the extent of debromination.
-
Visualizing the Process
Proposed Mechanism of Debromination
Caption: Proposed mechanism of TIS-mediated debromination during TFA cleavage.
Recommended Workflow for Synthesizing Peptides with Brominated Residues
Caption: Recommended workflow for minimizing debromination during SPPS.
References
- 1. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
Technical Support Center: Mass Spectrometry of Brominated Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated peptides in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic isotopic pattern for a peptide containing a single bromine atom?
A peptide containing a single bromine atom will exhibit a distinctive isotopic pattern in the mass spectrum, characterized by two peaks of nearly equal intensity separated by 2 m/z units.[1][2][3][4][5][6][7][8] This is due to the two stable isotopes of bromine, 79Br and 81Br, which have almost a 1:1 natural abundance (approximately 50.5% 79Br and 49.5% 81Br).[1][7][9] The peak corresponding to the molecule with 79Br is referred to as the monoisotopic peak (M), and the peak for the molecule with 81Br is the M+2 peak.
Q2: I see M, M+2, and M+4 peaks in my spectrum. What does this indicate?
The presence of M, M+2, and M+4 peaks suggests that your peptide contains two bromine atoms.[2][10] The intensity ratio of these peaks is approximately 1:2:1.[2][10] This pattern arises from the possible combinations of the two bromine isotopes (79Br and 81Br) in the peptide molecule:
-
M peak: Contains two 79Br atoms.
-
M+2 peak: Contains one 79Br and one 81Br atom.
-
M+4 peak: Contains two 81Br atoms.
Q3: What are the common fragmentation patterns for brominated peptides in MS (B15284909)/MS?
Brominated peptides can undergo several common fragmentation pathways during tandem mass spectrometry (MS/MS). The carbon-bromine bond is relatively weak, making the loss of the bromine atom a common fragmentation event.[11] You may observe:
-
Neutral loss of Br: Loss of a bromine radical (79 or 81 Da).
-
Neutral loss of HBr: Loss of hydrogen bromide (80 or 82 Da).[11]
-
Cleavage of the peptide backbone: This results in the typical b- and y-ions, which are used for peptide sequencing.[12][13] If a fragment ion still contains the brominated residue, it will also exhibit the characteristic isotopic pattern.
Q4: Can brominated peptides form adducts? What should I look for?
Yes, like other peptides, brominated peptides can form adducts with ions present in the mobile phase or from contaminants. Common adducts in positive ion mode electrospray ionization (ESI) include:
-
Sodium adducts [M+Na]+
-
Potassium adducts [M+K]+
-
Ammonium (B1175870) adducts [M+NH4]+
These adducts will appear as additional peaks at higher m/z values than the protonated molecular ion [M+H]+. It is important to check for these, as they can sometimes be mistaken for other modifications or impurities.[14][15][16][17]
Troubleshooting Guide
Q1: My signal intensity for my brominated peptide is very low. What can I do to improve it?
Low signal intensity can be caused by several factors. Here are some troubleshooting steps:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[18]
-
Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are crucial. Experiment with different source conditions (e.g., spray voltage, gas flow, temperature) to enhance the ionization of your specific peptide.[18]
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[18]
-
Check for Leaks: Air leaks in the system can lead to a loss of sensitivity.[19]
-
Sample Purity: Contaminants in your sample can suppress the signal of your peptide of interest. Ensure proper sample cleanup and use high-purity solvents.
Q2: I'm observing a significant peak corresponding to the loss of the bromine atom, even in my full MS scan. What is happening?
This phenomenon is likely due to in-source fragmentation, where the peptide fragments in the ionization source before it reaches the mass analyzer.[20] This is common for molecules with labile bonds, such as the carbon-bromine bond.[11]
-
To reduce in-source fragmentation: Try using "softer" ionization conditions. This can include reducing the source temperature or decreasing the voltages of the ion optics.
-
To leverage in-source fragmentation: In some cases, in-source fragmentation can be intentionally induced to generate fragment ions for structural confirmation, especially for identifying the presence of brominated compounds.[20]
Q3: I see many unexpected peaks in my spectrum that do not correspond to my peptide or its fragments. What could be the source?
Unexpected peaks can arise from several sources:
-
Contaminants: Common contaminants include keratins (from skin and hair), polymers, and plasticizers.[14][21][22] Always wear gloves and use clean labware.
-
Solvent Clusters and Adducts: Clusters of solvent molecules can be ionized and detected. As mentioned previously, adducts with sodium, potassium, or other ions are also common.[14][15]
-
Chemical Artifacts: Sample preparation steps can sometimes introduce chemical modifications to the peptide.[21][23][24] For example, prolonged exposure to acetone (B3395972) can lead to adduct formation.[23]
Q4: The mass accuracy of my brominated peptide is off. How can I troubleshoot this?
Issues with mass accuracy can significantly impact peptide identification. Consider the following:
-
Mass Calibration: Ensure that the mass spectrometer has been recently and correctly calibrated using an appropriate standard.[18]
-
Instrument Maintenance: Proper maintenance is key to consistent performance. Contamination or drift in the instrument's electronics can affect mass accuracy.[18]
-
Correct Isotope Peak: When calculating the mass error, make sure you are using the monoisotopic peak (the one containing 79Br) and not the M+2 peak or an unresolved isotopic cluster.
Quantitative Data
Table 1: Isotopic Patterns of Brominated Peptides
| Number of Bromine Atoms | Peaks Observed | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1[1][2][4][7] |
| 2 | M, M+2, M+4 | 1:2:1[2][10] |
Table 2: Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Formula | Mass Shift (Da) |
| Proton | [M+H]+ | +1.0073 |
| Ammonium | [M+NH4]+ | +18.0334[17] |
| Sodium | [M+Na]+ | +22.9898[17] |
| Potassium | [M+K]+ | +38.9637[17] |
Table 3: Common Neutral Losses from Brominated Peptides
| Neutral Loss | Mass (Da) |
| Bromine radical (79Br) | 78.9183 |
| Bromine radical (81Br) | 80.9163 |
| Hydrogen bromide (H79Br) | 79.9262 |
| Hydrogen bromide (H81Br) | 81.9242 |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of Brominated Peptides
-
Protein Digestion (if applicable):
-
Denature the protein sample in a solution containing a chaotropic agent (e.g., urea) and a reducing agent (e.g., dithiothreitol).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Perform buffer exchange to remove the denaturing and alkylating agents and replace them with a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease (e.g., trypsin) and incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours to overnight.
-
-
Peptide Cleanup:
-
Acidify the digest with an acid such as trifluoroacetic acid (TFA).
-
Use a solid-phase extraction (SPE) method, such as a C18 ZipTip, to desalt and concentrate the peptides.[25][26]
-
Wash the SPE cartridge with a low organic solvent concentration (e.g., 0.1% TFA in water) to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a higher organic solvent concentration (e.g., 50-80% acetonitrile (B52724) in 0.1% TFA).[25][26]
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute them in the initial mobile phase for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Protocol 2: Optimizing for In-Source Fragmentation of Brominated Compounds
For selective detection of unknown brominated compounds, a liquid chromatography-mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) and induced in-source fragmentation (IISF) can be employed.[20]
-
LC Separation: Separate the compounds using a suitable LC method.
-
Negative Ion Mode: Operate the mass spectrometer in negative ion mode.
-
Induce In-Source Fragmentation: Increase the voltage difference between the skimmer and the capillary exit in the ion source. This accelerates the ions, causing them to collide with gas molecules and fragment.
-
Selective Ion Monitoring: Monitor for the characteristic bromide ions at m/z 79 and m/z 81.[20] The presence of both ions in a 1:1 ratio is a strong indicator of a brominated compound.
Visualizations
Caption: Isotopic pattern of a singly brominated peptide.
Caption: Troubleshooting flowchart for brominated peptides.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ms isotopes: Br and Cl [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. organic chemistry - Why do dihaloalkanes lose both halogen atoms during mass spectrometry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. uab.edu [uab.edu]
- 14. ccc.bc.edu [ccc.bc.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. scribd.com [scribd.com]
- 17. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 18. gmi-inc.com [gmi-inc.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 23. Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-Terminal Protein Characterization by Mass Spectrometry after Cyanogen Bromide Cleavage using Combined Microscale Liquid- and Solid-Phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Phe(4-Br)-OH Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Phe(4-Br)-OH. The information provided is intended to help improve the stability of this reagent in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term stability, solid this compound should be stored at 0-8°C.[1] Stock solutions have different storage requirements depending on the temperature. At -80°C, a stock solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[2][3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in polar organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4] It has a reported solubility in dimethyl sulfoxide (B87167) (DMSO) of 50 mg/mL (107.22 mM), though this may require ultrasonication to fully dissolve.[2][3] While some Fmoc-amino acids are soluble in dichloromethane (B109758) (DCM), others may require the addition of DMF for complete dissolution.[5] It is generally considered insoluble in water.[4]
Q3: What are the primary causes of this compound degradation in solution?
A3: The main cause of degradation for Fmoc-protected amino acids, including this compound, is exposure to basic conditions. The Fmoc protecting group is intentionally designed to be labile to bases, which allows for its removal during solid-phase peptide synthesis (SPPS).[6] Even weak bases can initiate the deprotection process. Aged DMF can be a hidden source of basicity, as it can decompose over time to form dimethylamine, which is basic enough to cause premature Fmoc removal.[7] Exposure to light and elevated temperatures can also contribute to the degradation of Fmoc-amino acids.
Troubleshooting Guides
Issue 1: Precipitation of this compound in solution during an experiment.
Possible Cause 1: Poor Solubility in the Chosen Solvent
-
Solution: If you are using a less polar solvent like DCM, try adding a small amount of DMF to aid in dissolution.[5] For difficult-to-dissolve batches, preparing the solution in 100% DMF or NMP is recommended.
Possible Cause 2: Change in Temperature
-
Solution: Ensure the temperature of your solution remains constant. A decrease in temperature can reduce the solubility of this compound, leading to precipitation. If your experiment requires lower temperatures, consider using a solvent system in which the reagent has higher solubility at that temperature.
Possible Cause 3: Reaction with Other Components in the Mixture
-
Solution: Analyze the other components in your solution for any potential incompatibilities that could lead to the formation of an insoluble salt or complex with this compound.
Issue 2: Unexpected deprotection of this compound leading to impurities in the final product.
Possible Cause 1: Basic Impurities in Solvents
-
Solution: Use high-purity, peptide-synthesis-grade solvents. If you suspect your DMF is old or degraded, you can regenerate it by sparging with an inert gas like nitrogen or through vacuum sonication to remove dimethylamine.[7]
Possible Cause 2: Exposure to Basic Reagents
-
Solution: Carefully review your experimental protocol to ensure that this compound is not prematurely exposed to basic conditions. For example, in SPPS, ensure the coupling step is performed before the introduction of the deprotection solution (e.g., piperidine (B6355638) in DMF).
Possible Cause 3: Elevated Temperatures
-
Solution: Avoid unnecessarily heating solutions containing this compound. If elevated temperatures are required for your reaction, minimize the exposure time and consider performing a stability study under your specific conditions to understand the degradation rate. Thermal cleavage of the Fmoc group can occur at elevated temperatures.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (107.22 mM) | May require sonication for complete dissolution.[2][3] |
| N,N-Dimethylformamide (DMF) | Readily Soluble | A common solvent for peptide synthesis.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Readily Soluble | An alternative to DMF in peptide synthesis.[4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Experimental Protocols
To assist researchers in determining the stability of this compound under their specific experimental conditions, the following detailed protocol is provided.
Protocol 1: Determining the Stability of this compound in Solution by RP-HPLC
Objective: To quantify the degradation of this compound in a chosen solvent over time and at different temperatures.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMF, NMP, DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mg/mL.
-
-
Sample Incubation:
-
Aliquot the stock solution into several autosampler vials.
-
Place the vials in incubators set at the desired temperatures (e.g., Room Temperature (25°C), 40°C, and 60°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature.
-
Immediately dilute a sample from the vial with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Inject the diluted sample onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).
-
Column Temperature: Ambient
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of intact this compound against time for each temperature to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: A workflow for troubleshooting instability issues with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: The chemical pathway of Fmoc group removal by a base.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for handling and weighing Fmoc-Phe(4-Br)-OH
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Fmoc-Phe(4-Br)-OH, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in peptide synthesis.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1] |
| Molecular Weight | 466.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 204-210 °C | |
| Solubility | Soluble in DMF and NMP; Insoluble in water. | [2] |
| Storage | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. Keep tightly sealed and protected from moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C for short-term use. For long-term storage, it is recommended to keep it at -20°C.[1] The compound should be stored in a tightly sealed container to protect it from moisture, which can lead to degradation.
Q2: In which solvents is this compound soluble for solid-phase peptide synthesis (SPPS)?
This compound is readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] It is insoluble in water.[2] For efficient coupling, ensure the amino acid is fully dissolved before adding it to the reaction vessel.
Q3: What are the primary safety precautions to take when handling this compound?
When handling this compound, it is important to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in solid-phase peptide synthesis.
Problem 1: Poor solubility of this compound in the coupling solvent.
-
Question: I am observing incomplete dissolution of this compound in DMF. What could be the cause and how can I resolve it?
-
Answer: While generally soluble in DMF, poor solubility can occur due to low-quality solvent or the presence of moisture.[2]
-
Solution 1: Use High-Purity Solvent: Ensure you are using a fresh, high-purity, peptide-synthesis-grade DMF. Older or lower-grade DMF can contain impurities or water, which can affect solubility.
-
Solution 2: Gentle Warming and Sonication: Gentle warming of the solvent or brief sonication can aid in dissolving the amino acid. However, avoid prolonged heating, which could lead to degradation.
-
Solution 3: Alternative Solvents: If solubility issues persist, consider using NMP, which often has better solvating properties for protected amino acids.[2]
-
Problem 2: Incomplete or slow coupling reaction.
-
Question: The coupling of this compound appears to be inefficient, as indicated by a positive Kaiser test. What are the potential reasons and solutions?
-
Answer: Incomplete coupling can be due to several factors, including steric hindrance from the bulky Fmoc and 4-bromophenyl groups, suboptimal activation, or peptide aggregation.
-
Solution 1: Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more efficient activators like HATU, HCTU, or COMU are often preferred over standard carbodiimides like DIC.[3][4] A comparison of common coupling reagents is provided in the table below.
-
Solution 2: Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with a fresh portion of activated this compound can drive the reaction to completion.
-
Solution 3: Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., using a microwave peptide synthesizer) can improve coupling efficiency.[5]
-
Solution 4: Address Peptide Aggregation: If the growing peptide chain is prone to aggregation, this can hinder the accessibility of the N-terminal amine.[6] Consider switching to a more aggregation-disrupting solvent like NMP or adding a small percentage of DMSO.
-
Problem 3: Potential for racemization during coupling.
-
Question: I am concerned about the potential for racemization of the phenylalanine residue during the activation and coupling steps. How can I minimize this risk?
-
Answer: Racemization is a potential side reaction during the activation of any amino acid, although phenylalanine is generally less prone to it than some other residues.[5][7]
-
Solution 1: Choice of Base: The base used during activation can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) when racemization is a concern.[4]
-
Solution 2: Use of Additives: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) to the coupling mixture can suppress racemization.[4]
-
Solution 3: Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic environment can increase the risk of racemization.
-
Experimental Protocols
Standard Protocol for Manual Fmoc-Solid Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]
2. Fmoc Deprotection:
- Drain the DMF from the swelled resin.
- Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.[9]
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound:
- Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[8]
- Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[8] Allow the activation to proceed for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
4. Chain Elongation:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DMF and then with dichloromethane (B109758) (DCM).
- Dry the resin under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Logical Relationship for Troubleshooting Incomplete Coupling
Caption: Troubleshooting logic for incomplete coupling reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of non-canonical amino acids is a powerful strategy to modulate the physicochemical properties, biological activity, and metabolic stability of peptides. Among these, halogenated phenylalanine derivatives have garnered significant interest. This guide provides a comprehensive comparison of two such derivatives: Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH, focusing on their performance in solid-phase peptide synthesis (SPPS) and their impact on the resulting peptide's characteristics.
Physicochemical Properties
A fundamental understanding of the building blocks is crucial for successful peptide synthesis. Below is a summary of the key physicochemical properties of this compound and Fmoc-Phe(4-Cl)-OH. The bromo-derivative possesses a higher molecular weight and melting point, which can be attributed to the larger atomic radius and increased polarizability of bromine compared to chlorine.
| Property | This compound | Fmoc-Phe(4-Cl)-OH |
| Molecular Formula | C₂₄H₂₀BrNO₄[1][2][3] | C₂₄H₂₀ClNO₄[4][5] |
| Molecular Weight | 466.32 g/mol [1][3] | 421.87 g/mol [4][5] |
| Appearance | White to off-white powder[2] | White or off-white powder[6] |
| Melting Point | 204 - 210 °C[2] | ≥150°C[6] |
| Solubility | Soluble in DMF[2] | Clearly soluble in DMF (1 mmol in 2 mL)[6] |
| Optical Rotation | [α]D²⁰ = -19 ± 2º (c=1 in DMF)[2] | [α]D²⁰ = -30 ± 3° (c=1 in DMF)[6] |
| CAS Number | 198561-04-5[1][2][3] | 175453-08-4[4][5] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
While direct, quantitative comparative studies on the coupling efficiency and deprotection kinetics of this compound and Fmoc-Phe(4-Cl)-OH are not extensively documented in publicly available literature, insights can be drawn from their general application in SPPS and the known effects of halogenation. Both are standard building blocks for the introduction of their respective halogenated phenylalanine residues via Fmoc SPPS.[3][5]
Coupling Efficiency:
Both this compound and Fmoc-Phe(4-Cl)-OH are utilized in standard Fmoc-SPPS protocols. Due to their increased size and hydrophobicity compared to native Fmoc-Phe-OH, longer coupling times or the use of more potent coupling reagents may be beneficial, particularly in "difficult" sequences prone to aggregation. However, there is no clear evidence to suggest a significant difference in coupling efficiency between the bromo and chloro derivatives under standard conditions.
Fmoc Deprotection:
The rate of Fmoc deprotection is generally influenced by the steric hindrance around the alpha-amino group and the overall aggregation state of the peptide-resin. As the electronic effects of the para-halogen substituents are distant from the site of deprotection, a substantial difference in deprotection kinetics between the two is not anticipated. Standard Fmoc deprotection protocols using piperidine (B6355638) in DMF are effective for both derivatives.
Potential Side Reactions:
The incorporation of halogenated amino acids does not typically introduce novel side reactions beyond those commonly observed in Fmoc-SPPS, such as racemization and aspartimide formation. Standard protocols and precautions to minimize these side reactions are applicable.
Impact on Peptide Properties
The choice between a 4-bromo or 4-chloro substitution on the phenylalanine side chain can have a discernible impact on the final peptide's physicochemical and biological properties.
Hydrophobicity:
Halogenation increases the hydrophobicity of the phenylalanine side chain. Bromine, being larger and more polarizable than chlorine, generally imparts a slightly greater increase in hydrophobicity. This can influence peptide folding, solubility, and interaction with hydrophobic receptors or cell membranes.
Biological Activity and Stability:
The introduction of a halogen at the para position can influence receptor binding affinity and enzymatic stability. The nature of the halogen can subtly alter the electronic properties and size of the aromatic side chain, potentially leading to differential interactions with biological targets. Halogenation can also enhance resistance to enzymatic degradation by proteases. While specific comparative data for 4-Br-Phe versus 4-Cl-Phe is limited, the choice of halogen can be a critical parameter in fine-tuning the biological profile of a peptide therapeutic.
Experimental Protocols
The following section details a standard experimental workflow for the synthesis, purification, and analysis of peptides incorporating either this compound or Fmoc-Phe(4-Cl)-OH. This protocol is based on established Fmoc-SPPS methodologies.
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-Phe(4-Cl)-OH | CAS#:175453-08-4 | Chemsrc [chemsrc.com]
- 5. Fmoc-Phe(4-Cl)-OH Novabiochem® | 175453-08-4 [sigmaaldrich.com]
- 6. Fmoc-L-Phe(4-Cl)-OH | Matrix Innovation [matrix-innovation.com]
A Comparative Guide to Fmoc-Phe(4-Br)-OH and Other Halogenated Phenylalanines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Among these, halogenated phenylalanines have garnered significant interest due to the unique physicochemical properties imparted by the halogen substituent. This guide provides an objective comparison of Fmoc-Phe(4-Br)-OH with its fluoro, chloro, and iodo counterparts, offering insights into their performance in peptide synthesis and their impact on peptide properties, supported by available data.
Physicochemical Properties
The nature of the halogen atom at the para position of the phenylalanine ring significantly influences the amino acid's properties, such as hydrophobicity and electronic character. These differences can, in turn, affect the behavior of the resulting peptide. A summary of the key physicochemical properties of Fmoc-protected, para-halogenated phenylalanines is presented in Table 1.
| Property | Fmoc-Phe-OH | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | This compound | Fmoc-Phe(4-I)-OH |
| Molecular Weight ( g/mol ) | 387.43 | 405.42 | 421.87 | 466.32 | 513.32 |
| Melting Point (°C) | 180-187 | Data not available | ~138 | 204-210 | Data not available |
| Hydrophobicity (LogP) | ~4.6 | Data not available | ~6.00 | Data not available | Data not available |
| van der Waals Volume (ų) of Halogen | N/A | 8.7 | 19.3 | 24.5 | 31.9 |
Data compiled from various chemical supplier and database sources.
Performance in Peptide Synthesis
The efficiency of solid-phase peptide synthesis (SPPS) can be influenced by the nature of the amino acid building blocks. While comprehensive, direct comparative studies on the coupling efficiency and racemization of all four halogenated phenylalanines are limited in publicly available literature, general principles of peptide synthesis and observations from related studies can provide valuable insights.
Coupling Efficiency:
The steric hindrance and electronic effects of the halogen substituent can potentially impact the kinetics of the coupling reaction. Generally, for para-substituted phenylalanines, the steric bulk increases down the group (F < Cl < Br < I). This increased bulk might lead to slightly slower coupling reactions. However, in standard Fmoc-SPPS protocols utilizing modern coupling reagents like HBTU, HATU, or DIC/Oxyma, the coupling of these amino acids is generally efficient.[1] For particularly difficult couplings, extended reaction times or the use of more potent coupling reagents may be beneficial.
Racemization:
Racemization is a critical concern in peptide synthesis, as the stereochemical integrity of the amino acids is paramount for the biological activity of the final peptide. The risk of racemization is highest for the activated amino acid during the coupling step. While specific quantitative data comparing the racemization of the four halogenated phenylalanines is scarce, the electronic nature of the substituent can play a role. Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, potentially increasing the susceptibility to racemization under basic conditions. However, the use of urethane-based protecting groups like Fmoc is known to suppress racemization.[2] For sensitive applications, the use of coupling protocols known to minimize racemization, such as the use of carbodiimides with additives like Oxyma, is recommended.[1]
Impact on Peptide Structure and Function
The introduction of halogenated phenylalanines can significantly influence the properties of the resulting peptides.
-
Hydrophobicity and Self-Assembly: Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This can impact peptide folding, stability, and self-assembly properties. For instance, a study on the amyloidogenic peptide NFGAIL showed that increasing halogenation and hydrophobicity of the phenylalanine residue accelerated aggregation kinetics.
-
Conformational Effects: The size and electronegativity of the halogen can introduce specific conformational constraints or new interactions within the peptide or with its binding partner. Halogen bonds, a type of non-covalent interaction involving a halogen atom, can contribute to the stability of peptide conformations and protein-ligand complexes.
-
Biological Activity: By altering the steric and electronic properties of a peptide, halogenation can modulate its binding affinity for its target receptor or enzyme. This makes halogenated phenylalanines valuable tools in drug design and structure-activity relationship (SAR) studies. For example, they can be used as probes in studying peptide-protein interactions.[3]
Experimental Protocols
The following section provides a general protocol for the incorporation of Fmoc-halogenated phenylalanines into a peptide sequence using manual solid-phase peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a standard procedure and may require optimization based on the specific peptide sequence and the halogenated amino acid being used.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-halogenated phenylalanine (3 equivalents relative to the resin loading) and a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma (3 equivalents) in DMF.
- Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
4. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF) for 15-30 minutes.
- Wash the resin thoroughly with DMF.
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry and analytical HPLC.
Visualization of Experimental Workflow and Signaling Pathway Modulation
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
Halogenated phenylalanines can be incorporated into peptide ligands to modulate their interaction with GPCRs, thereby influencing downstream signaling. The diagram below illustrates a hypothetical scenario where a peptide containing a 4-halogenated phenylalanine acts as an antagonist for a GPCR.
References
The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles. Among these, 4-bromo-phenylalanine (Br-Phe), a halogenated derivative of phenylalanine, has garnered significant attention. This guide provides a comparative analysis of the biological activity of peptides with and without this modification, supported by experimental data and detailed methodologies.
Receptor Binding Affinity: The Case of Substance P
The introduction of a bromine atom at the para position of the phenylalanine ring alters the electronic and steric properties of the amino acid.[4] This modification can lead to enhanced binding affinity through favorable interactions with the receptor's binding pocket. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the peptide-receptor complex. However, the increased steric bulk of the bromo-substituent could also lead to a decrease in affinity if the binding pocket is sterically constrained. Therefore, the effect of 4-bromo-phenylalanine substitution on receptor binding is context-dependent and requires empirical validation for each specific peptide-receptor pair.
Hypothetical Signaling Pathway of Substance P and its Analogs
The binding of Substance P or its analogs to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. A simplified representation of this pathway is depicted below.
Caption: Simplified signaling pathway of Substance P and its analogs upon binding to the NK-1 receptor.
Enzyme Inhibition: A Potential for Enhanced Potency
Peptides are often designed as enzyme inhibitors for various therapeutic applications. The modification of a peptide sequence with 4-bromo-phenylalanine can influence its inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50). While specific comparative IC50 data for a peptide and its 4-bromo-phenylalanine analog is not detailed in the available search results, the structural changes imparted by the bromine atom can lead to altered interactions with the enzyme's active site.
The electron-withdrawing nature of the bromine atom can affect the pKa of nearby functional groups, potentially leading to stronger or altered binding interactions. Furthermore, the increased hydrophobicity and steric bulk of 4-bromo-phenylalanine can promote better occupancy of hydrophobic pockets within the enzyme's active site, which may result in a lower IC50 value, indicating higher potency.
Data on Enzyme Inhibitory Peptides (Illustrative)
The following table presents IC50 values for various peptides inhibiting different enzymes, illustrating the range of potencies observed in peptide-based inhibitors. A direct comparison for a 4-bromo-phenylalanine substituted peptide is not available in the provided search results.
| Peptide/Compound | Target Enzyme | IC50 (µM) | Reference |
| Tridecapeptide IQDKEGIPPDQQR | Angiotensin-Converting Enzyme (ACE) | 121.11 ± 3.38 | [5] |
| Decapeptide AGFAGDDAPR | Angiotensin-Converting Enzyme (ACE) | 178.91 ± 5.18 | [5] |
| Tetrapeptide FAGGP | Angiotensin-Converting Enzyme (ACE) | 29.17 | [6] |
| Tetrapeptide FHPGY | Angiotensin-Converting Enzyme (ACE) | 14.79 | [6] |
Antimicrobial Activity: A Case Study with Nisin
The growing threat of antibiotic resistance has spurred the development of novel antimicrobial peptides (AMPs). The incorporation of halogenated amino acids is a promising strategy to enhance the efficacy of AMPs. A study on nisin, a lantibiotic peptide, provides a compelling case for the impact of bromination on antimicrobial activity. In this study, a tryptophan residue was incorporated at position 1 of nisin, and this variant was further modified to contain 5-bromo-tryptophan (5-Br-Trp), an analog of 4-bromo-phenylalanine.
Comparative Antimicrobial Activity (MIC, µg/mL) of Nisin and its Brominated Analog
| Organism | Wild-Type Nisin | Nisin (I1W) | Nisin (I1W, 5-Br-Trp) |
| Lactococcus lactis MG1363 | 0.2 | 0.4 | 0.2 |
| Staphylococcus aureus ATCC 29213 | 12.5 | 12.5 | 6.25 |
| Staphylococcus aureus (MRSA) | 12.5 | 12.5 | 6.25 |
| Enterococcus faecalis ATCC 29212 | >100 | >100 | >100 |
| Enterococcus faecium (VRE) | >100 | >100 | >100 |
| Bacillus cereus ATCC 14579 | 0.8 | 0.8 | 0.8 |
Data extracted from a study on nisin variants.[7]
The results indicate that the incorporation of 5-bromo-tryptophan in the nisin variant led to a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[7] This enhancement in antimicrobial potency highlights the potential of halogenation in designing more effective AMPs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides with and without 4-bromo-phenylalanine can be achieved using standard solid-phase peptide synthesis protocols.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the synthesis of peptides using SPPS.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-4-bromophenylalanine)
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin using a coupling agent and a base.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain. This deprotection and coupling cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Enzyme Inhibition Assay
To determine the IC50 value of a peptide inhibitor, a standard enzyme inhibition assay is performed.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the enzyme, the substrate, and the peptide inhibitors (both the native and the 4-bromo-phenylalanine-containing peptide) in an appropriate assay buffer.
-
Serial Dilution: Prepare a series of dilutions of the peptide inhibitors.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the different concentrations of the peptide inhibitors. Include control wells with buffer instead of the inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptides and create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]
Conclusion
The incorporation of 4-bromo-phenylalanine into peptide sequences represents a valuable strategy for modulating their biological activity. As demonstrated by the case of nisin, this modification can lead to a significant enhancement in antimicrobial potency. While direct quantitative data for the impact on receptor binding and enzyme inhibition is often specific to the peptide and its target, the underlying physicochemical changes suggest a high potential for improving the affinity and efficacy of peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such modified peptides, enabling researchers to explore the full potential of this powerful tool in drug discovery and development.
References
- 1. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 2. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of substance P antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Analysis and Inhibition Mechanism of Four Novel Angiotensin I-Converting Enzyme Inhibitory Peptides Prepared from Flammulina velutipes by Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and structural properties. Among these, halogenated amino acids, such as 4-bromophenylalanine (Phe(4-Br)), have garnered significant interest. This guide provides a comparative analysis of peptides synthesized using Fmoc-Phe(4-Br)-OH versus the standard Fmoc-Phe-OH, focusing on the key characterization aspects of the resulting peptides.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid phenylalanine where a bromine atom is attached to the para position of the phenyl ring. It is utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a brominated phenylalanine residue into a peptide sequence. This modification can influence the peptide's conformation, hydrophobicity, and potential for further chemical modification, making it a valuable tool in drug discovery and materials science. The bromine atom can enhance binding interactions with biological targets and serves as a handle for cross-coupling reactions.
Comparative Synthesis and Purity
While direct head-to-head studies comparing the synthesis of an identical peptide sequence with this compound and Fmoc-Phe-OH are not extensively documented in publicly available literature, general principles of solid-phase peptide synthesis allow for an informed comparison.
The efficiency of peptide synthesis, in terms of crude yield and purity, is influenced by factors such as the coupling efficiency of the amino acid derivatives and the potential for side reactions. The bulky nature of the bromine atom in this compound could potentially lead to slightly lower coupling efficiencies compared to the non-halogenated Fmoc-Phe-OH, which might result in a moderately lower crude yield and purity. However, with optimized coupling protocols, high purity levels are achievable for both.
Table 1: Illustrative Comparison of Synthesis Parameters
| Parameter | Peptide with Fmoc-Phe-OH | Peptide with this compound | Remarks |
| Expected Crude Yield | High | Moderately High | The slightly larger size of the brominated analog may marginally hinder coupling efficiency. |
| Expected Crude Purity | >90% (sequence dependent) | >85% (sequence dependent) | Dependent on optimized coupling times and reagents to overcome potential steric hindrance. |
Characterization of Peptides: A Comparative Analysis
The introduction of a bromine atom into the phenylalanine side chain imparts unique characteristics to the peptide, which are observable through various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of synthetic peptides. The retention time of a peptide in RP-HPLC is largely determined by its hydrophobicity.
-
Peptides with Phe: Exhibit a characteristic retention time based on the overall hydrophobicity of the sequence.
-
Peptides with Phe(4-Br): The presence of the bromine atom increases the hydrophobicity of the phenylalanine side chain. Consequently, a peptide containing 4-bromophenylalanine will typically have a longer retention time on a C18 column compared to its non-brominated counterpart under identical gradient conditions.
Table 2: Comparative HPLC and Mass Spectrometry Data
| Analytical Technique | Peptide with Phe | Peptide with Phe(4-Br) |
| HPLC Retention Time | Shorter | Longer |
| Mass Spectrometry (MS) | Single major isotopic peak for the molecular ion. | Characteristic M and M+2 isotopic peaks of approximately 1:1 ratio for the molecular ion. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. The presence of bromine in a peptide is readily identifiable due to its distinct isotopic signature.
-
Peptides with Phe: The mass spectrum will show a primary molecular ion peak corresponding to the calculated molecular weight of the peptide.
-
Peptides with Phe(4-Br): Bromine has two major isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks for the molecular ion (M and M+2) separated by 2 Da and having almost equal intensity. This unique signature provides unambiguous confirmation of the successful incorporation of the brominated residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. The bromine atom influences the chemical shifts of nearby protons and carbons.
-
Peptides with Phe: The aromatic protons of the phenylalanine side chain typically appear in the 7.2-7.4 ppm range in the 1H NMR spectrum. The aromatic carbons resonate in the 120-140 ppm range in the 13C NMR spectrum.
-
Peptides with Phe(4-Br): The electron-withdrawing effect of the bromine atom and its anisotropic effects will cause shifts in the NMR signals of the aromatic ring. The protons and carbons ortho and meta to the bromine atom will experience altered chemical environments, leading to a different splitting pattern and chemical shifts compared to a standard phenylalanine residue. For instance, the aromatic protons may show a more defined AA'BB' system, and the carbon directly attached to the bromine (ipso-carbon) will have a characteristic chemical shift.
Table 3: Comparative 1H and 13C NMR Chemical Shifts (Illustrative)
| Atom | Phenylalanine (Phe) | 4-Bromophenylalanine (Phe(4-Br)) |
| Aromatic Protons (1H) | ~7.2-7.4 ppm (multiplet) | ~7.1 ppm (d), ~7.4 ppm (d) |
| Aromatic Carbons (13C) | ~127-137 ppm | ~121 (C-Br), ~131 (CH), ~132 (CH), ~137 (C-Cα) |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (Fmoc-Phe-OH or this compound) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, a longer coupling time or a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
HPLC Analysis Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS) Analysis
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Analyze the crude or purified peptide to obtain its molecular weight. For peptides containing this compound, look for the characteristic 1:1 isotopic pattern for the M and M+2 peaks.
NMR Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Experiments: Acquire 1D 1H and 13C spectra, as well as 2D experiments like COSY and TOCSY for resonance assignment.
Visualizations
Caption: Workflow for the synthesis and characterization of peptides.
Caption: Mass spectrometry comparison of brominated vs. non-brominated peptides.
A Comparative Analysis of Fmoc-Phe(4-Br)-OH Purity from Various Suppliers
For researchers, scientists, and drug development professionals, the purity of amino acid derivatives is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized peptides. This guide provides a comparative analysis of the purity of Nα-Fmoc-p-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) from several prominent chemical suppliers.
The quality of this compound, a crucial building block in solid-phase peptide synthesis, can vary between suppliers. Impurities, such as enantiomers (D-isomer), dipeptides, or β-alanyl derivatives, can lead to side reactions, difficult purifications, and compromised final peptide integrity. This comparison summarizes the publicly available purity data from various suppliers and outlines the key analytical techniques used for quality control.
Purity Specification Overview
A summary of the purity specifications for this compound from different suppliers is presented below. It is important to note that while some suppliers provide a minimum purity percentage, others may offer lot-specific purities detailed in their Certificate of Analysis (CoA).
| Supplier | Stated Purity | Analytical Method(s) | Additional Information |
| MedChemExpress | 99.83%[1] | HPLC | Lot-specific data available on CoA. |
| Sigma-Aldrich | ≥98.0% | Not specified on product page, but lot-specific CoAs are available. | --- |
| Chem-Impex | ≥ 98%[2] | HPLC | CoA available by lot number. |
| Aapptec | Lot-specific | Refer to CoA[3] | Water content also specified on CoA. |
| Santa Cruz Biotechnology | Lot-specific | Refer to CoA[4] | --- |
| Iris Biotech | Not specified | Not specified | Product offered, but specific purity data is not readily available on the product page. |
| Bachem | Not specified | Not specified | Product offered, but specific purity data is not readily available on the product page. |
| TCI Chemicals | Not specified | Not specified | Information not readily available through searches. |
Key Analytical Techniques for Purity Assessment
The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing the chemical purity of Fmoc-amino acids. It separates the main compound from any impurities, allowing for quantification of the purity as a percentage of the total peak area.
-
Chiral HPLC: The presence of the D-enantiomer is a critical purity parameter. Chiral HPLC is specifically designed to separate enantiomers, ensuring the stereochemical integrity of the amino acid derivative.[5] The expected enantiomeric purity for most Fmoc-amino acids is often greater than 99.0% enantiomeric excess (ee).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities that have distinct spectral signatures.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can help in the identification of unknown impurities by providing information about their mass-to-charge ratio.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible assessment of this compound purity. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This protocol is a general guideline and may need optimization based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it over 20-30 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable organic solvent.
Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess is critical. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[5]
-
Column: Chiral stationary phase column (e.g., Lux Cellulose-1 or similar).[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic solvent (e.g., isopropanol) with an acidic modifier (e.g., 0.1% TFA). A common mobile phase is Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR for initial structural confirmation and identification of proton-containing impurities. ¹³C NMR can provide further structural information.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers.
-
Mode: Positive or negative ion mode, depending on the desired information.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical workflow for purity analysis and the decision-making process for selecting a supplier.
Caption: Workflow for the purity analysis of this compound.
Caption: Logical flow for selecting a suitable this compound supplier.
Conclusion
The purity of this compound can differ between suppliers, and it is crucial for researchers to carefully consider the provided specifications. While some suppliers offer a guaranteed minimum purity, the most reliable assessment comes from a lot-specific Certificate of Analysis. When selecting a supplier, researchers should not only compare the stated purity but also inquire about the analytical methods used to determine it, paying close attention to both chemical and enantiomeric purity. For critical applications, it is advisable to request a sample for in-house analysis to verify that the product meets the stringent requirements of your research or drug development pipeline.
References
A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties. Among these, halogenated phenylalanine derivatives have garnered significant interest. This guide provides a comparative analysis of the performance of Fmoc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS), with a focus on experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Halogenated Fmoc-Phenylalanine Derivatives
While specific head-to-head comparative studies detailing the synthesis of the same peptide with different halogenated phenylalanine derivatives are not abundant in publicly available literature, we can infer performance characteristics from individual case studies and general principles of peptide chemistry. The choice of a halogenated phenylalanine derivative can influence coupling efficiency, and potentially the final purity and yield of the peptide, due to steric and electronic effects.
Table 1: Performance Characteristics of Fmoc-Phe(4-X)-OH in SPPS
| Derivative | Key Considerations in SPPS | Reported Applications | Potential Advantages | Potential Challenges |
| This compound | Standard coupling protocols are generally effective. The bromine atom can be used as a handle for further chemical modification. | Synthesis of bioactive peptides, including α-conotoxin derivatives, and for studying protein-protein interactions.[1] | Versatile building block for introducing a heavy atom for crystallographic studies or as a reactive handle. | Steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated Phe. |
| Fmoc-Phe(4-Cl)-OH | Similar reactivity to the bromo- derivative, with standard coupling conditions being applicable. | Used in the synthesis of various peptides where a halogenated residue is desired for modulating activity. | Chlorine is smaller than bromine, potentially leading to slightly better coupling efficiency in sterically hindered sequences. | Less commonly used as a reactive handle compared to the bromo- or iodo- derivatives. |
| Fmoc-Phe(4-F)-OH | The small size and high electronegativity of fluorine can influence peptide conformation and binding affinity. | Widely used to create peptides with enhanced metabolic stability and altered electronic properties. | The C-F bond is very stable, making it suitable for in vivo applications. Can improve binding affinity through favorable electrostatic interactions. | May alter peptide conformation significantly, which could be either beneficial or detrimental to activity. |
| Fmoc-Phe(4-I)-OH | The large size of iodine can introduce significant steric bulk. The C-I bond is the most reactive among halogens, making it a prime candidate for cross-coupling reactions. | Employed in the synthesis of peptides for subsequent modification via Suzuki or Sonogashira coupling. | Excellent handle for post-synthetic modification on the solid phase or in solution. | The large size can lead to lower coupling efficiencies. The C-I bond is less stable than other carbon-halogen bonds. |
Case Study: Synthesis of an α-Conotoxin MI Analog
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis incorporating this compound. These are generalized protocols and may require optimization for specific peptide sequences.
Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Coupling
-
In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free primary amines.
Cleavage and Deprotection
-
After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.
Visualizing the Workflow
The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A generic cell signaling pathway initiated by a bioactive peptide.
References
A Comparative Guide to Confirming 4-Bromo-Phenylalanine Incorporation: NMR vs. Mass Spectrometry
The site-specific incorporation of non-canonical amino acids (ncAAs) like 4-bromo-phenylalanine (p-Br-Phe) into proteins is a powerful tool in drug discovery and protein engineering. It allows for the introduction of unique chemical handles, probes, and structural modifications. However, successful incorporation is not always guaranteed, and robust analytical methods are required for verification. This guide compares two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the data and protocols needed to select the appropriate method for their needs.
Method 1: NMR Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information on protein structure and dynamics. For confirming p-Br-Phe incorporation, 2D Heteronuclear Single Quantum Coherence (HSQC) experiments, particularly ¹H-¹⁵N HSQC, are highly effective. Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific amide group in the protein backbone, creating a unique "fingerprint."[1] The incorporation of p-Br-Phe, with its bulky and electron-withdrawing bromine atom, induces a distinct change in the local chemical environment, leading to predictable chemical shift perturbations for nearby residues and a unique signal for the incorporated amino acid itself.
Quantitative Comparison: NMR Data
| Parameter | Requirement/Value | Source(s) |
| Protein Concentration | 0.1 - 2.5 mM (typically ~1 mM) | [2] |
| Minimum Sample Volume | ~260 - 550 µL | [2] |
| Isotopic Labeling | Uniform ¹⁵N labeling is standard for ¹H-¹⁵N HSQC. | [1] |
| Purity | >95% homogeneity recommended. | [2] |
| Molecular Weight | Optimal for proteins < 25 kDa; larger proteins may require deuteration. | [3] |
| Information Provided | Structural integrity, folding confirmation, site-specific environment, dynamics. | [4] |
Experimental Protocol: ¹H-¹⁵N HSQC for Incorporation Analysis
This protocol outlines the key steps for acquiring a ¹H-¹⁵N HSQC spectrum to verify p-Br-Phe incorporation.
1. Sample Preparation:
-
Express the target protein in E. coli using a defined minimal medium (e.g., M9) containing ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄) as the sole nitrogen source.[2]
-
Introduce the machinery for ncAA incorporation, including the orthogonal aminoacyl-tRNA synthetase/tRNA pair and p-Br-Phe in the growth medium.[5]
-
Purify the ¹⁵N-labeled protein to >95% purity.[2]
-
Prepare the final NMR sample by buffer exchanging into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have low ionic strength, especially for use with cryogenic probes.[2]
-
Concentrate the protein to 0.3-0.5 mM or higher.[6]
-
Add 5-10% Deuterium Oxide (D₂O) to the final sample for the spectrometer lock.[7][8]
-
Transfer the final volume (typically 500-550 µL) into a high-quality 5 mm NMR tube.[2][7]
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock, tune, and shim the spectrometer to optimize magnetic field homogeneity.[3][8]
-
Set up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment (e.g., using a pulse program like hsqcetf3gpsi).[3][8]
-
Set the ¹H carrier frequency to the water resonance (~4.7 ppm) and the ¹⁵N carrier to the center of the amide region (~115-120 ppm).[8]
-
Acquire the spectrum with an appropriate number of scans depending on the sample concentration (e.g., 8-16 scans for a ~0.5 mM sample).[8]
3. Data Analysis:
-
Process the 2D data using software like TopSpin, CCPNmr, or NMRPipe. This includes Fourier transformation, phasing, and baseline correction.[8]
-
Compare the resulting spectrum to a reference ¹H-¹⁵N HSQC spectrum of the wild-type protein.
-
Analyze for expected chemical shift perturbations around the incorporation site and the appearance of a new peak corresponding to the p-Br-Phe residue.
Visualization of NMR Workflow
Method 2: Mass Spectrometry Analysis
Mass spectrometry (MS) offers a highly sensitive alternative for confirming ncAA incorporation. The underlying principle is the detection of a precise mass shift in peptides containing p-Br-Phe compared to their wild-type counterparts. This is typically achieved by proteolytic digestion of the protein followed by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-MS analysis.[9]
Quantitative Comparison: Mass Spectrometry Data
| Parameter | Requirement/Value | Source(s) |
| Protein Amount | Low micrograms to nanograms (e.g., ~3 nmol). | [9] |
| Purity | High purity is beneficial but MS can tolerate more complex mixtures. | |
| Isotopic Labeling | Not required. | |
| Molecular Weight | Applicable to proteins of any size after proteolytic digestion. | |
| Information Provided | Unambiguous confirmation of mass change, incorporation efficiency, identification of misincorporation. | [9][10] |
Experimental Protocol: LC-MS/MS for Incorporation Analysis
1. Sample Preparation & Digestion:
-
Take approximately 10-20 µg of the purified protein containing p-Br-Phe.
-
Denature the protein using a solution of 8 M urea (B33335) or by heating.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free cysteines with iodoacetamide (B48618) (IAA).
-
Perform in-solution or in-gel digestion overnight using a specific protease, such as trypsin.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
2. LC-MS/MS Data Acquisition:
-
Reconstitute the dried peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile (B52724) concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.
3. Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, or MaxQuant) to analyze the raw MS data.
-
Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and p-Br-Phe. (Mass of Phe = 147.0684 Da; Mass of p-Br-Phe = 224.9790 Da).
-
Manual inspection of the MS1 spectra for the expected mass-shifted peptide and validation of the peptide sequence via the MS2 fragmentation pattern will confirm incorporation.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | Atomic resolution structural and dynamic data. | Precise mass-to-charge ratio of molecules. |
| Sensitivity | Lower (requires µM to mM concentrations). | Higher (requires nM to pM amounts). |
| Sample Requirements | High concentration and purity, isotopic labeling often needed. | Low sample amount, can tolerate some impurities. |
| Structural Info | Yes, provides data on protein folding and local environment. | No, structural information is lost during digestion. |
| Quantification | Semi-quantitative (based on peak intensity). | Highly quantitative, can determine incorporation efficiency. |
| Throughput | Lower, experiments can take hours to days. | Higher, analysis can be performed relatively quickly. |
| Misincorporation | Can be difficult to detect if the misincorporated amino acid does not cause a distinct chemical shift. | Excellent for identifying and quantifying misincorporation events (e.g., Trp or Lys).[5] |
Overall Workflow for ncAA Incorporation and Verification
The following diagram illustrates a comprehensive workflow for producing a protein with p-Br-Phe and subsequently verifying its incorporation, highlighting where NMR and MS fit into the process.
Conclusion and Recommendations
Both NMR and Mass Spectrometry are highly valuable for confirming the incorporation of 4-bromo-phenylalanine. The choice between them depends on the specific research question and available resources.
-
Choose Mass Spectrometry for: Rapid, high-sensitivity confirmation of incorporation, precise quantification of efficiency, and detection of any misincorporation events. It is the definitive method for confirming that the correct mass has been added.
-
Choose NMR Spectroscopy for: Verifying that the incorporated ncAA does not disrupt the overall protein structure and fold, and for probing the local structural and dynamic environment around the incorporation site. It is indispensable when the goal is to use the ncAA as a probe for structural biology studies.
For a comprehensive validation, a dual approach is recommended: use mass spectrometry for initial, rapid confirmation and quantification, followed by NMR spectroscopy to ensure the structural integrity of the final protein product.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. HSQC_15N.nan [protocols.io]
- 4. renafobis.fr [renafobis.fr]
- 5. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr-bio.com [nmr-bio.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 9. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Edman Degradation of Peptides Containing 4-Bromo-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Edman degradation of peptides containing the unnatural amino acid 4-bromo-phenylalanine versus those with its natural counterpart, phenylalanine. While direct comparative experimental data for 4-bromo-phenylalanine is limited in publicly available literature, this document extrapolates expected performance based on the known principles of Edman chemistry and the properties of halogenated compounds.
Performance Comparison: Phenylalanine vs. 4-Bromo-Phenylalanine
The inclusion of 4-bromo-phenylalanine in a peptide sequence is not expected to inhibit the fundamental steps of the Edman degradation process. The core reactions involving the N-terminal amino group should proceed as with standard amino acids. However, differences in reaction kinetics, cleavage efficiency, and chromatographic behavior of the resulting phenylthiohydantoin (PTH) derivative are anticipated.
Table 1: Predicted Performance Characteristics in Edman Degradation
| Parameter | Phenylalanine (Phe) | 4-Bromo-Phenylalanine (p-Br-Phe) (Predicted) | Rationale for Prediction |
| Coupling Efficiency | High (>98%) | High (>98%) | The N-terminal alpha-amino group's reactivity is unaffected by the para-bromo substitution on the phenyl ring. |
| Cleavage Efficiency | High (>98%) | High, potentially slightly altered | The electron-withdrawing nature of bromine may subtly influence the cyclization and cleavage steps, but significant inhibition is unlikely. |
| Repetitive Yield | Typically >95% | Expected to be high, minor variations possible | Dependent on the overall peptide sequence and the efficiency of each cycle's coupling and cleavage steps. |
| PTH-Derivative Stability | Stable | Stable | The C-Br bond is stable under the acidic and basic conditions of the Edman cycle. |
| HPLC Retention Time of PTH-Derivative | Well-established | Expected to be longer than PTH-Phe | The increased molecular weight and hydrophobicity due to the bromine atom will likely lead to a later elution from a reverse-phase HPLC column. |
Experimental Protocols
A standard Edman degradation protocol can be adapted for peptides containing 4-bromo-phenylalanine. Key considerations will be the calibration of the HPLC system to identify the PTH-4-bromo-phenylalanine derivative and potential minor adjustments to reaction times if cleavage efficiency is observed to be lower.
I. Sample Preparation
-
Protein/Peptide Solubilization : Dissolve 10-100 picomoles of the purified peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water.
-
Reduction and Alkylation (for cysteine-containing peptides) : If the peptide contains cysteine residues, they should be reduced and alkylated prior to sequencing to prevent disulfide bond interference.
II. Automated Edman Degradation Cycle
The following steps are typically performed in an automated protein sequencer:
-
Coupling Reaction :
-
Reagent: Phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine/water/isopropanol).
-
The peptide is reacted with PITC at the N-terminal amino acid under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
-
Washing : The excess PITC and by-products are removed with a solvent wash (e.g., ethyl acetate).
-
Cleavage Reaction :
-
Reagent: Anhydrous trifluoroacetic acid (TFA).
-
The PTC-peptide is treated with TFA to cleave the N-terminal amino acid as a thiazolinone derivative (ATZ-amino acid).
-
-
Extraction : The ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride). The remaining peptide is left in the reaction vial for the next cycle.
-
Conversion :
-
Reagent: Aqueous TFA or HCl.
-
The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
III. Identification of PTH-Amino Acids by HPLC
-
Chromatography System : A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is used.
-
Mobile Phase : A gradient of solvent A (e.g., aqueous acetate (B1210297) buffer) and solvent B (e.g., acetonitrile) is typically employed.
-
Detection : The PTH-amino acids are detected by their UV absorbance, typically at 269 nm.
-
Identification : The retention time of the unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards. For PTH-4-bromo-phenylalanine, a standard would need to be synthesized and its retention time determined prior to sequencing the peptide of interest.
Table 2: Example HPLC Gradient for PTH-Amino Acid Separation
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
Note: This is a generic gradient and would require optimization for the specific column and HPLC system used, especially to achieve baseline separation of PTH-4-bromo-phenylalanine from other PTH-amino acids.
Visualizing the Edman Degradation Workflow
The following diagrams illustrate the key processes in Edman degradation.
Caption: Edman degradation workflow from coupling to analysis.
A Comparative Guide to Coupling Reagents for Fmoc-Phe(4-Br)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical step in the solid-phase peptide synthesis (SPPS) of peptides containing modified amino acids. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Fmoc-Phe(4-Br)-OH, a sterically hindered and electron-deficient amino acid derivative.
The presence of a bulky bromine atom on the phenyl ring of this compound can pose significant challenges to achieving high coupling efficiency and minimizing racemization. This guide offers a comprehensive overview of various classes of coupling reagents, their mechanisms of action, and their relative performance in the context of such "difficult" couplings. While direct comparative experimental data for this compound is not extensively available in a single study, this guide synthesizes data from studies on other challenging amino acids and provides a strong framework for reagent selection and experimental design.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. The following table summarizes the key performance indicators of various coupling reagents relevant to the coupling of this compound. The data is extrapolated from studies on sterically hindered and electron-deficient amino acids.
| Coupling Reagent | Class | Relative Coupling Efficiency | Potential for Racemization | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | High reactivity, fast kinetics, effective for hindered amino acids.[1] | Higher cost, potential for side reactions if used in excess. |
| HBTU | Uronium/Aminium | High | Moderate | Good performance for routine couplings, lower cost than HATU. | Less effective than HATU for highly hindered residues, higher risk of racemization. |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Can be less stable than HATU in solution over extended periods. |
| TBTU | Uronium/Aminium | High | Moderate | Similar to HBTU in performance. | Less commonly used now in favor of more advanced reagents. |
| PyBOP | Phosphonium (B103445) | High | Moderate | Good for hindered couplings, byproducts are generally not problematic.[2] | Can be less efficient than modern uronium reagents for very difficult couplings. |
| COMU | Uronium (Oxyma-based) | Very High | Very Low | Excellent performance for hindered couplings, reduced risk of explosion compared to benzotriazole-based reagents, byproducts are water-soluble.[3][4] | Can be less stable in DMF solution over time.[5][6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate to High | Cost-effective, simple to use. | Slower reaction times, higher risk of racemization, formation of insoluble DCU byproduct with DCC. |
| DIC/OxymaPure | Carbodiimide/Additive | High | Low | Improved performance over DIC/HOBt, lower racemization.[7] |
Detailed Experimental Protocols
The following are detailed, standardized protocols for the coupling of this compound to a resin-bound peptide using different classes of coupling reagents. These protocols are designed to serve as a starting point for optimization in your specific application.
General Resin Preparation
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
Protocol 1: Coupling using Uronium/Aminium Reagents (HATU, HBTU, HCTU)
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin as described in the general preparation.
Protocol 2: Coupling using Phosphonium Reagents (PyBOP)
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution.
-
Coupling: Immediately add the solution to the deprotected resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling using Carbodiimides (DIC/HOBt or DIC/OxymaPure)
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt or OxymaPure (3 equivalents) in DMF.
-
DIC Addition: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Coupling: Add the solution to the deprotected resin and agitate at room temperature for 2-6 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizing the Workflow and Decision-Making Process
To further aid in the experimental design and reagent selection, the following diagrams illustrate the general experimental workflow for a comparative study and a logical decision tree for choosing the most suitable coupling reagent.
Caption: Experimental workflow for the comparative study of coupling reagents.
Caption: Decision tree for selecting a suitable coupling reagent.
Concluding Remarks
The choice of coupling reagent for a challenging amino acid like this compound is a balance between reactivity, cost, and the potential for side reactions. For routine syntheses where cost is a primary concern, carbodiimide-based methods with additives like OxymaPure can provide acceptable results. However, for the synthesis of complex peptides where high purity and minimal racemization are paramount, the use of high-performance uronium or phosphonium reagents is strongly recommended. Reagents such as HATU, HCTU, and the newer Oxyma-based reagent COMU have demonstrated superior performance in facilitating the coupling of sterically hindered amino acids.[1][3] It is always advisable to perform a small-scale pilot study to determine the optimal coupling conditions for your specific peptide sequence and synthesis strategy.
References
- 1. bachem.com [bachem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Phe(4-Br)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Phe(4-Br)-OH, a halogenated amino acid derivative commonly used in peptide synthesis.
This compound is classified under the Globally Harmonized System (GHS) as Aquatic Chronic 4, signifying that it may cause long-lasting harmful effects to aquatic life[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams. Adherence to proper disposal protocols is crucial to protect the environment and maintain a safe laboratory setting.
Disposal Protocol
The following table outlines the key characteristics of this compound relevant to its disposal.
| Characteristic | Information | Reference |
| Chemical Name | N-(fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine | [1] |
| Molecular Formula | C24H20BrNO4 | [2][3][4] |
| GHS Hazard Classification | Aquatic Chronic 4 | [1] |
| Physical Form | Solid | |
| Storage Class | 13 - Non Combustible Solids |
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from incompatible materials.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the chemical waste through a third-party vendor without consulting your EHS department.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This is often required for regulatory compliance.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Fmoc-Phe(4-Br)-OH (Fmoc-4-bromo-L-phenylalanine). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a derivative of the amino acid phenylalanine used in peptide synthesis.[1][2] While not classified as acutely toxic, it is categorized as hazardous to the aquatic environment with long-lasting effects.[3][4] Therefore, appropriate precautions must be taken to prevent release into the environment and to protect laboratory personnel.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged or repeated contact, consider double-gloving. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Prevents inhalation of the powdered compound, especially during weighing and transfer. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information on hazards and protective measures.
Operational Plan: Step-by-Step Handling Procedures
The following protocol outlines the safe handling of this compound during a typical laboratory workflow, such as preparation for solid-phase peptide synthesis.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated chemical handling area.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare a clean, designated workspace. Have spill cleanup materials readily available.
-
-
Weighing:
-
Use a dedicated, clean spatula for transferring the solid.
-
Carefully open the container of this compound.
-
Weigh the desired amount of the powdered compound onto weighing paper or into a suitable container on an analytical balance.
-
Perform this task gently to avoid creating airborne dust.
-
-
Dissolution:
-
Transfer the weighed solid to a clean, dry reaction vessel or flask.
-
Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
Keep the vessel covered as much as possible to minimize solvent evaporation and exposure.
-
-
Post-Handling:
-
Securely close the main container of this compound.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of any contaminated weighing paper and gloves as hazardous waste.
-
Wash hands thoroughly after completing the task, even after removing gloves.
-
Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.
-
Solid Waste:
-
Place contaminated items such as gloves, weighing paper, and paper towels into a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This is essential for proper disposal and to avoid potentially reactive mixtures.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
